Product packaging for Embeconazole(Cat. No.:CAS No. 329744-44-7)

Embeconazole

Cat. No.: B1237491
CAS No.: 329744-44-7
M. Wt: 542.6 g/mol
InChI Key: XSRKBFUVSRRJDX-ILLAMVBCSA-N
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Description

Embeconazole, also known as this compound, is a useful research compound. Its molecular formula is C27H25F3N4O3S and its molecular weight is 542.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H25F3N4O3S B1237491 Embeconazole CAS No. 329744-44-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

329744-44-7

Molecular Formula

C27H25F3N4O3S

Molecular Weight

542.6 g/mol

IUPAC Name

4-[(1E,3E)-4-[5-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]sulfanyl-1,3-dioxan-2-yl]buta-1,3-dienyl]-3-fluorobenzonitrile

InChI

InChI=1S/C27H25F3N4O3S/c1-18(27(35,15-34-17-32-16-33-34)23-9-8-21(28)11-25(23)30)38-22-13-36-26(37-14-22)5-3-2-4-20-7-6-19(12-31)10-24(20)29/h2-11,16-18,22,26,35H,13-15H2,1H3/b4-2+,5-3+/t18-,22?,26?,27-/m1/s1

InChI Key

XSRKBFUVSRRJDX-ILLAMVBCSA-N

Isomeric SMILES

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)SC3COC(OC3)/C=C/C=C/C4=C(C=C(C=C4)C#N)F

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)SC3COC(OC3)C=CC=CC4=C(C=C(C=C4)C#N)F

Synonyms

CS-758
R-120758

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Eberconazole on Fungal Ergosterol Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eberconazole is a broad-spectrum imidazole antifungal agent that exhibits potent activity against a wide range of pathogenic fungi, including dermatophytes and yeasts.[1][2][3] Its primary mechanism of action lies in the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, an essential sterol component in fungi.[1][4] This technical guide provides a comprehensive overview of the molecular mechanism of eberconazole, focusing on its interaction with the target enzyme, lanosterol 14α-demethylase (CYP51). Detailed experimental protocols for assessing its antifungal activity and elucidating its mechanism are provided, along with quantitative data on its efficacy.

Introduction

Fungal infections, ranging from superficial mycoses to life-threatening systemic infections, represent a significant global health challenge. The selective targeting of fungal-specific cellular processes is a cornerstone of antifungal drug development. One of the most successful strategies has been the inhibition of the ergosterol biosynthesis pathway, as ergosterol is the predominant sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[5] Azole antifungals, a major class of ergosterol biosynthesis inhibitors, have been in clinical use for decades. Eberconazole is a topical imidazole derivative that has demonstrated high efficacy and a favorable safety profile in the treatment of cutaneous fungal infections.[6][7] This document delves into the core mechanism of action of eberconazole, providing the technical details necessary for researchers and drug development professionals.

Mechanism of Action of Eberconazole

Eberconazole, like other azole antifungals, exerts its fungistatic or fungicidal effect by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[1][4] This enzyme is a critical component of the ergosterol biosynthesis pathway and is responsible for the oxidative removal of the 14α-methyl group from lanosterol.[5][8]

The inhibition of CYP51 by eberconazole leads to a cascade of events that are detrimental to the fungal cell:

  • Depletion of Ergosterol: The primary consequence of CYP51 inhibition is the cessation of ergosterol production. The lack of ergosterol disrupts the physical properties of the fungal membrane, leading to increased permeability and fluidity, and impairs the function of membrane-bound proteins.[4][5]

  • Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway at the level of lanosterol 14α-demethylation results in the accumulation of 14α-methylated sterol precursors, such as lanosterol.[4] These aberrant sterols are incorporated into the fungal membrane, further disrupting its structure and function. The accumulation of these toxic intermediates is a key contributor to the antifungal effect of azoles.[8]

The imidazole moiety of eberconazole is crucial for its inhibitory activity. The nitrogen atom (N-3) of the imidazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme. This binding prevents the enzyme from interacting with its natural substrate, lanosterol, thereby blocking the demethylation reaction.[8]

Quantitative Data: Antifungal Activity of Eberconazole

The in vitro antifungal activity of eberconazole has been evaluated against a wide range of fungal pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's potency. The following tables summarize the MIC values of eberconazole against various dermatophytes and yeasts.

Table 1: In Vitro Susceptibility of Dermatophytes to Eberconazole and Other Antifungal Agents [9]

Fungal SpeciesNo. of StrainsEberconazole (EBZ) MIC Range (µg/mL)Geometric Mean MIC (µg/mL)Clotrimazole (CTZ) Geometric Mean MIC (µg/mL)Miconazole (MCZ) Geometric Mean MIC (µg/mL)Ketoconazole (KTZ) Geometric Mean MIC (µg/mL)
Trichophyton rubrum670.03 - 10.120.180.350.65
Trichophyton mentagrophytes520.03 - 20.140.210.420.81
Epidermophyton floccosum230.03 - 0.50.060.110.220.45
Microsporum canis180.03 - 10.110.170.380.76
Microsporum gypseum120.03 - 0.50.070.130.280.55
Trichophyton tonsurans80.03 - 0.250.090.150.310.62

Data from Fernandez-Torres et al. Eberconazole was found to be statistically more active (P < 0.05) than the other three drugs against the majority of the species tested.[9]

Table 2: In Vitro Susceptibility of Yeasts to Eberconazole and Other Antifungal Agents [10]

Fungal SpeciesNo. of IsolatesEberconazole (EBZ) MIC Range (µg/mL)Geometric Mean MIC (µg/mL)Clotrimazole (CTZ) Geometric Mean MIC (µg/mL)Ketoconazole (KTZ) Geometric Mean MIC (µg/mL)
Candida albicans500.03 - 20.250.180.15
Candida glabrata200.03 - 10.120.210.28
Candida krusei150.03 - 10.180.350.42
Candida tropicalis100.03 - 20.310.250.19
Cryptococcus neoformans100.06 - 20.1620.0420.035

Data from a study on the in vitro susceptibilities of clinical yeast isolates.[10]

Experimental Protocols

In Vitro CYP51 Inhibition Assay

This protocol describes a spectrophotometric method to determine the half-maximal inhibitory concentration (IC50) of eberconazole against fungal CYP51. The assay is based on the principle that the binding of an azole inhibitor to the heme iron of CYP51 induces a characteristic type II difference spectrum.

Materials:

  • Purified recombinant fungal CYP51 enzyme

  • Potassium phosphate buffer (pH 7.4)

  • Glycerol

  • Detergent (e.g., sodium cholate)

  • Eberconazole stock solution in DMSO

  • Dual-beam spectrophotometer

Procedure:

  • Enzyme Preparation: Dilute the purified CYP51 enzyme in potassium phosphate buffer containing glycerol and a stabilizing detergent to a final concentration of 1-5 µM.

  • Spectrophotometer Setup: Set the dual-beam spectrophotometer to scan from 350 nm to 500 nm.

  • Baseline Correction: Add an equal volume of the enzyme solution to both the sample and reference cuvettes and record a baseline spectrum.

  • Ligand Titration:

    • Add a small aliquot of the eberconazole stock solution to the sample cuvette.

    • Add an equivalent volume of DMSO to the reference cuvette to account for solvent effects.

    • Gently mix and incubate for 2-5 minutes at room temperature to allow for binding equilibrium.

    • Record the difference spectrum.

  • Data Acquisition: Repeat the titration with increasing concentrations of eberconazole until saturation is reached (no further change in the spectral shift is observed).

  • Data Analysis:

    • Determine the difference in absorbance between the peak (around 425-430 nm) and the trough (around 390-410 nm) for each eberconazole concentration.

    • Plot the change in absorbance (ΔA) against the logarithm of the eberconazole concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fungal Sterol Profile Analysis by GC-MS

This protocol outlines the extraction, saponification, derivatization, and analysis of fungal sterols by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the effect of eberconazole on the sterol profile.[11][12]

Materials:

  • Fungal culture grown with and without a sub-inhibitory concentration of eberconazole

  • Glass beads

  • Chloroform/methanol mixture (2:1, v/v)

  • Potassium hydroxide (KOH) solution in methanol

  • n-Heptane

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Cell Lysis and Lipid Extraction:

    • Harvest fungal cells by centrifugation.

    • Resuspend the cell pellet in methanol and add glass beads.

    • Disrupt the cells by vigorous vortexing or bead beating.

    • Add chloroform and continue vortexing to extract the total lipids.

    • Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

  • Saponification:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add methanolic KOH to the dried lipid extract.

    • Incubate at 80°C for 1-2 hours to hydrolyze the esterified sterols.

  • Extraction of Non-saponifiable Lipids (Sterols):

    • After cooling, add water and n-heptane to the saponified mixture.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the upper n-heptane layer containing the sterols.

    • Repeat the extraction with n-heptane to ensure complete recovery.

  • Derivatization:

    • Evaporate the pooled n-heptane extracts to dryness.

    • Add the derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

    • Incubate at 60-70°C for 30-60 minutes.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a temperature program that allows for the separation of different sterols.

    • Identify the sterols based on their retention times and mass spectra by comparison with known standards and mass spectral libraries.

    • Quantify the relative amounts of ergosterol and precursor sterols (e.g., lanosterol) in the control and eberconazole-treated samples.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Ergosterol_Biosynthesis_Pathway Ergosterol Biosynthesis Pathway and Site of Eberconazole Action cluster_cyp51 CYP51-mediated demethylation Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA ... Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene ... Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trien-3beta-ol 4,4-dimethyl-cholesta-8,14,24-trien-3beta-ol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trien-3beta-ol Lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trien-3beta-ol->Ergosterol ... Eberconazole Eberconazole Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) Eberconazole->Lanosterol 14-alpha-demethylase (CYP51) Inhibition

Caption: Fungal ergosterol biosynthesis pathway highlighting the inhibition of Lanosterol 14α-demethylase (CYP51) by eberconazole.

CYP51_Inhibition_Assay_Workflow CYP51 Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purified CYP51 Enzyme Purified CYP51 Enzyme Baseline Correction Baseline Correction Purified CYP51 Enzyme->Baseline Correction Eberconazole Stock Eberconazole Stock Ligand Titration Ligand Titration Eberconazole Stock->Ligand Titration Baseline Correction->Ligand Titration Spectral Measurement Spectral Measurement Ligand Titration->Spectral Measurement Plot Delta-Absorbance vs. [Eberconazole] Plot Delta-Absorbance vs. [Eberconazole] Spectral Measurement->Plot Delta-Absorbance vs. [Eberconazole] IC50 Determination IC50 Determination Plot Delta-Absorbance vs. [Eberconazole]->IC50 Determination

Caption: Workflow for the in vitro CYP51 inhibition assay.

Sterol_Analysis_Workflow Fungal Sterol Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis_gcms Analysis Fungal Culture (Control & Treated) Fungal Culture (Control & Treated) Cell Lysis & Lipid Extraction Cell Lysis & Lipid Extraction Fungal Culture (Control & Treated)->Cell Lysis & Lipid Extraction Saponification Saponification Cell Lysis & Lipid Extraction->Saponification Sterol Extraction Sterol Extraction Saponification->Sterol Extraction Derivatization (TMS) Derivatization (TMS) Sterol Extraction->Derivatization (TMS) GC-MS Analysis GC-MS Analysis Derivatization (TMS)->GC-MS Analysis Sterol Identification & Quantification Sterol Identification & Quantification GC-MS Analysis->Sterol Identification & Quantification

Caption: Workflow for the analysis of fungal sterol profiles by GC-MS.

Conclusion

Eberconazole's mechanism of action is firmly established as a potent inhibitor of fungal ergosterol biosynthesis through the specific targeting of lanosterol 14α-demethylase (CYP51). This targeted inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising fungal cell membrane integrity and function. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on novel antifungal agents and studying mechanisms of antifungal resistance. Further investigation into the specific binding kinetics and structural interactions between eberconazole and fungal CYP51 could provide insights for the development of next-generation azole antifungals with improved efficacy and a broader spectrum of activity.

References

Embeconazole (CS-758): A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Embeconazole, also known as CS-758, is a potent, third-generation triazole antifungal agent. This document provides a comprehensive overview of its chemical structure, a representative synthetic route, its presumed mechanism of action, and detailed experimental protocols for its evaluation. Quantitative data from preclinical studies are summarized to provide a consolidated resource for researchers in the field of antifungal drug discovery and development.

Chemical Structure and Properties

This compound is a complex molecule characterized by a central 1,3-dioxane ring linked to a difluorophenyl-triazole moiety and a fluorobenzonitrile group via a butadienyl chain.

PropertyValueSource
IUPAC Name 4-[(1E,3E)-4-[trans-5-[[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]thio]-1,3-dioxan-2-yl]-1,3-butadien-1-yl]-3-fluorobenzonitrile[1]
Synonyms CS-758, R-120758[1]
CAS Number 329744-44-7[1]
Molecular Formula C27H25F3N4O3S[1]
Molecular Weight 542.57 g/mol [1]

Representative Synthesis

While the precise, step-by-step experimental protocol for the synthesis of this compound is proprietary, the key synthetic strategies have been described in the scientific literature. A crucial step involves the stereoselective synthesis of the (E,E)-aldehyde precursor, which is achieved via a Horner-Wadsworth-Emmons reaction. This precursor is then elaborated to introduce the triazole and dioxane moieties.

Below is a plausible, representative synthetic scheme for this compound.

G A 3-Fluoro-4-methylbenzonitrile B (E,E)-5-(2-Fluoro-4-cyanophenyl)-2,4-pentadienal (Aldehyde Precursor) A->B Horner-Wadsworth-Emmons Reaction C 1,3-Dioxane intermediate B->C Acetal formation E This compound (CS-758) C->E Coupling & Deprotection D (1R,2R)-2-(2,4-Difluorophenyl)-1-methyl-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol derivative D->C Thiolation G cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane This compound This compound (CS-758) This compound->Inhibition

References

In-Depth Technical Guide: The Antifungal Activity Spectrum of Oteseconazole Against Candida Species

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial query for "Embeconazole" did not yield specific results in scientific literature, suggesting a possible misspelling. This guide focuses on Oteseconazole (VT-1161) , a novel and well-documented tetrazole antifungal agent with significant activity against Candida species. The methodologies and data presentation herein serve as a comprehensive example for the evaluation of new antifungal compounds.

This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the antifungal properties of oteseconazole, including its mechanism of action, in vitro activity, and the experimental protocols used for its evaluation.

Introduction to Oteseconazole

Oteseconazole is a next-generation, orally administered tetrazole antifungal agent.[1] Its chemical structure is distinguished by a tetrazole ring, which contributes to its high selectivity for the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), over its human counterparts.[1][2][3] This enhanced selectivity is designed to reduce the potential for drug-drug interactions and off-target side effects commonly associated with older azole antifungals.[4][5] Oteseconazole has been investigated primarily for the treatment of recurrent vulvovaginal candidiasis and has demonstrated potent activity against a broad spectrum of Candida species.[2][4][6]

Mechanism of Action

The primary mechanism of action of oteseconazole is the inhibition of fungal CYP51.[2][4][5] This enzyme plays a critical role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.

The inhibition of CYP51 by oteseconazole leads to a cascade of events that compromise fungal cell viability:

  • Depletion of Ergosterol: The lack of ergosterol disrupts the structural integrity and fluidity of the fungal cell membrane.

  • Accumulation of Toxic Sterol Intermediates: The enzymatic block causes the buildup of 14α-methylated sterols within the cell.[2][6] These toxic precursors further destabilize the cell membrane, leading to increased permeability and dysfunction of membrane-bound proteins.

  • Fungal Cell Death: The combined effects of ergosterol depletion and toxic sterol accumulation ultimately result in the cessation of fungal growth and cell death.[4]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition by Oteseconazole Lanosterol Lanosterol CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol CellMembrane Functional Cell Membrane Ergosterol->CellMembrane Oteseconazole Oteseconazole InhibitedCYP51 Inhibited CYP51 Oteseconazole->InhibitedCYP51 Inhibition ToxicSterols Accumulation of 14α-methylated sterols InhibitedCYP51->ToxicSterols DisruptedMembrane Disrupted Membrane Integrity & Function ToxicSterols->DisruptedMembrane CellDeath Fungal Cell Death DisruptedMembrane->CellDeath

Oteseconazole's Mechanism of Action.

Antifungal Activity Spectrum Against Candida Species

Oteseconazole has demonstrated a potent and broad spectrum of activity against a wide range of clinically important Candida species. This includes activity against species that are intrinsically less susceptible or have acquired resistance to other azole antifungals, such as fluconazole. The documented antifungal spectrum of oteseconazole includes:

  • Candida albicans

  • Candida glabrata

  • Candida tropicalis

  • Candida parapsilosis

  • Candida krusei

  • Candida dubliniensis

  • Candida lusitaniae [2][6][7]

Notably, oteseconazole maintains significant potency against fluconazole-resistant isolates of C. albicans and C. glabrata.[1][8]

Data Presentation: In Vitro Susceptibility

The in vitro activity of oteseconazole is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC data for oteseconazole against various Candida species, as determined by the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Candida SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
All Candida Isolates≤0.0005 – >0.250.0020.06[9]
Candida albicans≤0.0005 – >0.250.0020.06 - 0.25[8][9]
Candida glabrata0.002 – >0.250.030.125 - 4[8][9]
Candida parapsilosis≤0.0005 – >0.25--[9]
Candida tropicalis≤0.0005 – >0.25--[9]
Candida krusei≤0.0005 – >0.25--[9]
Candida dubliniensis≤0.0005 – >0.25--[9]

MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively. Data is compiled from studies on clinical isolates from patients with vulvovaginal candidiasis.

Experimental Protocols

The determination of in vitro antifungal susceptibility of oteseconazole against Candida species is performed following the standardized reference method for broth dilution antifungal susceptibility testing of yeasts, as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27.[10][11][12][13]

CLSI M27 Broth Microdilution Method

This method is the gold standard for determining the MIC of an antifungal agent against yeast.

Materials and Reagents:

  • 96-well sterile microtiter plates

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS buffer

  • Oteseconazole reference powder

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile 0.85% saline

  • Sabouraud Dextrose Agar (SDA) plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Candida species isolates and quality control strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258)

Procedure:

  • Preparation of Antifungal Agent:

    • Prepare a stock solution of oteseconazole in DMSO.

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to create a range of concentrations that are 2x the final desired concentrations.

    • Dispense 100 µL of each 2x concentration into the appropriate wells of a 96-well microtiter plate.

  • Inoculum Preparation:

    • Subculture the Candida isolates on SDA plates and incubate at 35°C for 24 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Prepare a 1:50 dilution of the adjusted suspension in RPMI 1640 medium, followed by a 1:20 dilution to obtain a 2x working inoculum of 1-5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the 2x working inoculum to each well of the microtiter plate containing the antifungal dilutions. This results in a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • Include a drug-free growth control well and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells or using a microplate reader.

    • The MIC is the lowest concentration of oteseconazole that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.

cluster_0 Experimental Workflow: CLSI M27 Broth Microdilution Start Start Culture Yeast Isolate Culture (SDA, 35°C, 24h) Start->Culture Suspension Prepare Saline Suspension Culture->Suspension Standardize Standardize to 0.5 McFarland Suspension->Standardize DiluteInoculum Prepare 2x Working Inoculum in RPMI Standardize->DiluteInoculum Inoculate Inoculate Plate with Working Inoculum (1:1) DiluteInoculum->Inoculate PreparePlate Prepare 2x Oteseconazole Dilutions in 96-well plate PreparePlate->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate ReadMIC Determine MIC (≥50% Growth Inhibition) Incubate->ReadMIC End End ReadMIC->End

Workflow for CLSI M27 Antifungal Susceptibility Testing.

Summary and Conclusion

Oteseconazole is a promising new tetrazole antifungal agent with potent and broad-spectrum activity against a wide range of Candida species, including clinically challenging isolates with reduced susceptibility to older azole drugs. Its high selectivity for the fungal target enzyme, CYP51, represents a significant advancement in the design of safer and more effective antifungal therapies. The standardized methodologies for in vitro susceptibility testing, such as the CLSI M27 broth microdilution assay, are essential for the continued evaluation of oteseconazole's efficacy and for monitoring the emergence of resistance in clinical settings. This guide provides a foundational understanding of the anti-Candida properties of oteseconazole for the scientific and drug development communities.

References

Physicochemical Properties of Embeconazole: An In-depth Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Embeconazole is a triazole antifungal agent that has demonstrated notable activity against a range of fungal pathogens. As with any compound intended for research and potential therapeutic development, a thorough understanding of its physicochemical properties is paramount. These properties govern its behavior in biological systems, influence formulation strategies, and are critical for the design and interpretation of in vitro and in vivo studies. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its identity, solubility, lipophilicity, and stability. Where available, experimentally determined data is presented alongside predicted values to offer a complete picture for the research community.

Chemical Identity and Core Properties

A precise understanding of the chemical identity of this compound is the foundation for all research endeavors. Key identifiers and fundamental molecular properties are summarized in the table below.

PropertyValueSource
IUPAC Name 4-[(1E,3E)-4-[trans-5-[[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]thio]-1,3-dioxan-2-yl]-1,3-butadien-1-yl]-3-fluorobenzonitrileN/A
CAS Number 329744-44-7[1][2]
Molecular Formula C27H25F3N4O3S[1][2]
Molecular Weight 542.57 g/mol [1][2]
Physical Description Solid (Appearance may vary based on purity and crystalline form)N/A

Physicochemical Data

The following table summarizes key physicochemical parameters of this compound. It is important to note that while some values are predicted based on computational models, they provide valuable initial estimates for experimental design.

ParameterValueMethodSource
Melting Point Not availableExperimentalN/A
Boiling Point 750.3 ± 70.0 °CPredicted[2]
Water Solubility Poorly solubleGeneral observation for triazole antifungalsN/A
pKa 11.70 ± 0.29Predicted[2]
logP 4.2Predicted (XLogP3)N/A
Density 1.33 ± 0.1 g/cm³Predicted[2]

Mechanism of Action and Signaling Pathway

This compound, like other azole antifungals, exerts its effect by targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.

By inhibiting CYP51A1, this compound disrupts the production of ergosterol. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol in the fungal membrane. The consequence of this disruption is an increase in membrane permeability, malfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and replication.

Embeconazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51A1 CYP51A1 Lanosterol->CYP51A1 Substrate Ergosterol Ergosterol CYP51A1->Ergosterol Product Fungal_Cell_Membrane Fungal Cell Membrane (Ergosterol Dependent) Ergosterol->Fungal_Cell_Membrane Incorporation Growth_Inhibition Fungal Growth Inhibition Fungal_Cell_Membrane->Growth_Inhibition Disruption leads to This compound This compound This compound->CYP51A1 Inhibition

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Solubility_Workflow cluster_workflow Shake-Flask Solubility Determination Start Start Add_Excess Add excess this compound to aqueous buffer Start->Add_Excess Equilibrate Equilibrate at constant temperature (e.g., 24-72 hours with agitation) Add_Excess->Equilibrate Separate Separate solid from solution (Centrifugation/Filtration) Equilibrate->Separate Analyze Analyze supernatant for this compound concentration (e.g., HPLC-UV) Separate->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Figure 2: General experimental workflow for determining aqueous solubility.

Methodology:

  • An excess amount of this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • The suspension is agitated in a constant temperature water bath or shaker to allow for equilibration (typically 24-72 hours).

  • After equilibration, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • The concentration of this compound in the clear supernatant is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • The determined concentration represents the thermodynamic solubility of this compound under the specified conditions.

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is also a common approach for its determination.

Methodology:

  • A solution of this compound of known concentration is prepared in either water or n-octanol.

  • Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask containing the this compound solution.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

  • The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical technique (e.g., HPLC-UV).

  • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Stability Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Forced_Degradation_Workflow cluster_workflow Forced Degradation Study Workflow Start Start Prepare_Sample Prepare this compound solution Start->Prepare_Sample Stress_Conditions Apply Stress Conditions Prepare_Sample->Stress_Conditions Hydrolysis Acidic, Basic, Neutral (e.g., HCl, NaOH, Water) Stress_Conditions->Hydrolysis Oxidation Oxidative (e.g., H2O2) Stress_Conditions->Oxidation Thermal Thermal (e.g., Elevated Temperature) Stress_Conditions->Thermal Photolytic Photolytic (e.g., UV/Vis Light Exposure) Stress_Conditions->Photolytic Analyze Analyze samples at time points (Stability-Indicating HPLC) Hydrolysis->Analyze Oxidation->Analyze Thermal->Analyze Photolytic->Analyze Identify_Degradants Identify and characterize degradation products (e.g., LC-MS) Analyze->Identify_Degradants End End Identify_Degradants->End

Figure 3: Logical relationship in a forced degradation study.

Methodology:

  • Solutions of this compound are subjected to various stress conditions, including:

    • Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at different concentrations and temperatures.

    • Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide.

    • Thermal Stress: Heating the solid drug or its solution at elevated temperatures.

    • Photostability: Exposing the drug to UV and visible light.

  • Samples are analyzed at various time points using a stability-indicating HPLC method capable of separating the parent drug from its degradation products.

  • The degradation products can be further characterized using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to elucidate their structures.

Storage and Stability

Based on general knowledge of triazole antifungal agents, this compound should be stored in a well-closed container, protected from light, at controlled room temperature. For long-term storage, refrigeration or freezing may be recommended, and specific conditions should be determined through formal stability studies. It is crucial to avoid exposure to high humidity and extreme temperatures to prevent degradation.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for research applications. While some experimental data remains to be published, the provided information on its chemical identity, predicted properties, mechanism of action, and general experimental protocols offers a solid starting point for researchers. The generation of robust, experimentally determined data for properties such as melting point, aqueous solubility, and logP will be crucial for the continued development and understanding of this compound's potential as an antifungal agent.

References

Embeconazole: A Technical Deep Dive into its Fungistatic and Fungicidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Embeconazole, also known as Eberconazole, is a broad-spectrum imidazole antifungal agent utilized in the topical treatment of cutaneous mycoses. Its efficacy stems from its ability to disrupt the fungal cell membrane by inhibiting ergosterol biosynthesis. A critical aspect of its antifungal profile is its concentration-dependent activity, exhibiting fungistatic effects at lower concentrations and fungicidal properties at higher concentrations.[1] This technical guide provides an in-depth analysis of the fungistatic versus fungicidal nature of this compound, its mechanism of action, and the experimental protocols used to determine its antifungal activity. While extensive Minimum Inhibitory Concentration (MIC) data is available, a notable gap exists in the scientific literature regarding specific Minimum Fungicidal Concentration (MFC) values for this compound against various fungal pathogens. This document will synthesize the available data, detail relevant experimental methodologies, and provide visual representations of key pathways and workflows.

Introduction to this compound's Antifungal Spectrum

This compound has demonstrated a broad spectrum of in vitro activity against a variety of fungal pathogens, most notably dermatophytes, the causative agents of common skin infections. It is also effective against certain yeasts, including some species of Candida.[1][2] Its clinical application is primarily in the topical treatment of dermatophytosis.[3]

The distinction between fungistatic and fungicidal activity is crucial in the context of antifungal therapy.

  • Fungistatic activity refers to the inhibition of fungal growth and reproduction. The fungal organisms are not killed but are prevented from multiplying, allowing the host's immune system to clear the infection.

  • Fungicidal activity , on the other hand, results in the direct killing of the fungal cells.

For this compound, the transition from fungistatic to fungicidal action is dependent on the concentration of the drug at the site of infection.[1]

Quantitative Antifungal Activity of this compound

The in vitro antifungal activity of this compound is primarily assessed by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specified incubation period. While the fungicidal activity is determined by the Minimum Fungicidal Concentration (MFC), which is the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum.

Minimum Inhibitory Concentration (MIC) Data

Numerous studies have reported the MIC of this compound against a wide range of dermatophytes. The following tables summarize the available data, showcasing its potency in comparison to other commonly used antifungal agents.

Table 1: In Vitro Susceptibility of Various Dermatophyte Species to this compound and Other Antifungal Agents (µg/mL)

Fungal Species (No. of Strains)Antifungal AgentMIC RangeMIC₅₀MIC₉₀Geometric Mean MIC
Epidermophyton floccosum (8)This compound0.03-0.250.060.250.06
Clotrimazole0.03-0.50.120.50.12
Ketoconazole0.06-0.50.250.50.23
Miconazole0.06-0.50.250.50.23
Microsporum canis (23)This compound0.03-0.50.120.50.11
Clotrimazole0.03-10.2510.24
Ketoconazole0.12-2120.71
Miconazole0.12-20.510.48
Microsporum gypseum (10)This compound0.03-0.120.060.120.07
Clotrimazole0.03-0.250.120.250.11
Ketoconazole0.12-10.510.45
Miconazole0.12-10.510.42
Trichophyton mentagrophytes (31)This compound0.03-0.50.120.50.14
Clotrimazole0.03-10.2510.27
Ketoconazole0.25-2120.89
Miconazole0.12-20.510.55
Trichophyton rubrum (65)This compound0.03-0.50.120.250.12
Clotrimazole0.03-10.250.50.21
Ketoconazole0.12-2120.72
Miconazole0.06-20.510.43
Trichophyton tonsurans (15)This compound0.03-0.250.060.250.09
Clotrimazole0.03-0.50.120.50.14
Ketoconazole0.12-10.510.46
Miconazole0.06-10.2510.27

Data compiled from Fernández-Torres B, et al. (2003).[2]

Table 2: In Vitro Activity of this compound against Candida Species (µg/mL)

Fungal Species (No. of Isolates)Antifungal AgentMIC RangeGM MIC
Candida albicans (50)This compound0.03-20.26
Ketoconazole0.03-40.23
Clotrimazole0.03-40.19
Candida glabrata (20)This compound0.03-10.15
Ketoconazole0.03-40.54
Clotrimazole0.03-40.48
Candida krusei (15)This compound0.03-0.50.13
Ketoconazole0.03-20.45
Clotrimazole0.03-20.39

Data compiled from Torres-Rodríguez JM, et al. (1999).[4]

Minimum Fungicidal Concentration (MFC) Data

A comprehensive search of the scientific literature did not yield any specific Minimum Fungicidal Concentration (MFC) data for this compound. While its concentration-dependent fungicidal activity is frequently mentioned, the precise concentrations at which this occurs for different fungal species have not been quantitatively reported in the available literature.[1] Therefore, a direct comparison of MIC and MFC values for this compound cannot be presented at this time. The determination of MFC values through dedicated in vitro studies would be necessary to quantitatively define its fungicidal potency.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of this compound, like other azole antifungals, is the inhibition of the enzyme lanosterol 14α-demethylase.[2] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway and is a member of the cytochrome P450 family.

Ergosterol is an essential component of the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting lanosterol 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. The altered membrane composition disrupts its normal function, leading to the inhibition of fungal growth (fungistatic effect) at lower concentrations. At higher concentrations, the disruption of the cell membrane is more severe, leading to cell lysis and death (fungicidal effect).

Ergosterol_Biosynthesis_Pathway cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Site of this compound Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Lanosterol_14_demethylase Lanosterol 14α-demethylase (CYP51A1) This compound This compound This compound->Lanosterol_14_demethylase Inhibits

Figure 1: Simplified Ergosterol Biosynthesis Pathway and the Site of this compound Inhibition.

Experimental Protocols for Determining Antifungal Activity

The determination of MIC and MFC values is performed using standardized methodologies to ensure reproducibility and comparability of results between different laboratories. The most widely recognized protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of antifungal agents. The general workflow is as follows:

MIC_Workflow cluster_workflow MIC Determination Workflow prep_inoculum Prepare standardized fungal inoculum inoculate Inoculate microtiter plate wells with drug and fungus prep_inoculum->inoculate prep_drug Prepare serial dilutions of this compound prep_drug->inoculate incubate Incubate at controlled temperature and duration inoculate->incubate read_mic Visually or spectrophotometrically determine the MIC incubate->read_mic

Figure 2: General workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Methodology (based on CLSI M38-A2 for filamentous fungi):

  • Inoculum Preparation:

    • Fungal isolates are cultured on a suitable medium (e.g., potato dextrose agar) to promote sporulation.

    • A suspension of conidia or sporangiospores is prepared in sterile saline containing a wetting agent (e.g., Tween 80).

    • The suspension is adjusted spectrophotometrically to a specific transmittance, which corresponds to a defined concentration of colony-forming units (CFU)/mL.

    • The suspension is further diluted in the test medium to achieve the final desired inoculum concentration.

  • Antifungal Agent Preparation:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide).

    • Serial twofold dilutions of the drug are prepared in the test medium (e.g., RPMI 1640) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized fungal suspension.

    • The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-96 hours), depending on the growth rate of the fungus.

  • MIC Endpoint Reading:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control (drug-free well). The exact endpoint definition (e.g., 50%, 90%, or 100% inhibition) can vary depending on the drug and the testing standard (CLSI or EUCAST). For azoles, a prominent reduction in growth (typically ≥50%) is often used as the endpoint.

Minimum Fungicidal Concentration (MFC) Determination

The MFC is determined as a follow-up to the MIC test. It assesses the killing activity of the antifungal agent.

MFC_Workflow cluster_mfc_workflow MFC Determination Workflow mic_plate Perform MIC test as described subculture Subculture from wells with no visible growth (at and above MIC) mic_plate->subculture agar_plate Plate on drug-free agar medium subculture->agar_plate incubate_agar Incubate to allow for growth of surviving fungi agar_plate->incubate_agar read_mfc Determine the MFC as the lowest concentration with no or minimal growth incubate_agar->read_mfc

Figure 3: General workflow for Minimum Fungicidal Concentration (MFC) determination.

Detailed Methodology:

  • Subculturing:

    • Following the MIC reading, a fixed volume (e.g., 10-20 µL) is taken from each well that shows no visible growth (i.e., at and above the MIC).

    • The aliquots are subcultured onto a drug-free agar medium (e.g., Sabouraud dextrose agar).

  • Incubation:

    • The agar plates are incubated at an appropriate temperature and for a sufficient duration to allow for the growth of any surviving fungal elements.

  • MFC Endpoint Reading:

    • The MFC is defined as the lowest concentration of the antifungal agent from which there is no fungal growth or a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum count.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by this compound is the ergosterol biosynthesis pathway, as previously detailed. To date, there is no substantial evidence in the reviewed literature to suggest that this compound significantly impacts other major fungal signaling pathways at clinically relevant concentrations. Its antifungal activity is predominantly attributed to the disruption of cell membrane integrity.

The logical relationship between this compound's concentration and its antifungal effect can be summarized as follows:

Concentration_Effect_Relationship cluster_relationship Concentration-Dependent Activity of this compound Concentration This compound Concentration Low_Conc Low Concentration (≤ MIC) Concentration->Low_Conc is High_Conc High Concentration (> MIC, ≥ MFC) Concentration->High_Conc is Fungistatic Fungistatic Effect: - Inhibition of growth - Cell membrane stress Low_Conc->Fungistatic leads to Fungicidal Fungicidal Effect: - Cell death - Severe membrane disruption High_Conc->Fungicidal leads to

Figure 4: Logical relationship between this compound concentration and its antifungal effect.

Conclusion

This compound is a potent topical antifungal agent with a well-defined mechanism of action targeting the ergosterol biosynthesis pathway. Its antifungal activity is concentration-dependent, being fungistatic at lower concentrations and fungicidal at higher concentrations. While extensive MIC data confirms its efficacy against a broad range of dermatophytes and some yeasts, a significant lack of publicly available MFC data prevents a detailed quantitative comparison of its fungistatic versus fungicidal properties. Future research should focus on determining the MFC values of this compound against key fungal pathogens to provide a more complete understanding of its cidal activity and to further guide its clinical application. The standardized protocols provided by CLSI and EUCAST offer a robust framework for conducting such essential in vitro studies.

References

Embeconazole's Impact on the Fungal Cytoplasmic Membrane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Embeconazole, a member of the azole class of antifungal agents, exerts its primary therapeutic effect by disrupting the integrity and function of the fungal cytoplasmic membrane. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a potent inhibitor of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and a concurrent accumulation of toxic methylated sterol precursors. These molecular alterations culminate in increased membrane permeability, dysfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth. This document provides a comprehensive overview of the quantitative effects of azole antifungals on fungal membrane composition, details the experimental protocols for assessing these effects, and visualizes the key signaling pathways activated in response to the ensuing membrane stress.

Mechanism of Action: Targeting Ergosterol Biosynthesis

The fungistatic and, at higher concentrations, fungicidal activity of this compound stems from its specific inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol, the predominant sterol in fungal cell membranes, which is vital for maintaining membrane fluidity, integrity, and the function of embedded proteins.[2]

This compound's nitrogen-containing heterocyclic ring binds to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol.[1] This inhibition disrupts the ergosterol biosynthesis pathway, leading to two primary consequences that compromise the fungal cytoplasmic membrane:

  • Ergosterol Depletion: The reduction in ergosterol levels alters the physical properties of the membrane, increasing its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components and an inability to maintain proper ion gradients.[3]

  • Accumulation of Toxic Sterol Intermediates: The blockage of CYP51 results in the accumulation of lanosterol and other 14α-methylated sterols.[4] The incorporation of these atypical sterols into the membrane further disrupts its structure and function, contributing to cellular stress and growth inhibition.[4][5]

The overall effect is a significant compromise of the cytoplasmic membrane's barrier function and cellular homeostasis.

Quantitative Effects on the Fungal Cytoplasmic Membrane

The impact of azole antifungals like this compound on the fungal cytoplasmic membrane can be quantified through various experimental assays. The following tables summarize representative quantitative data for the effects of azole antifungals on key membrane parameters. While specific data for this compound is limited in publicly available literature, the presented data from closely related azoles illustrates the expected outcomes.

Table 1: Inhibition of Lanosterol 14α-Demethylase (CYP51)

Antifungal AgentFungal SpeciesIC50 (µM)Reference
ItraconazoleCandida albicans0.05 - 0.1[6]
FluconazoleCandida albicans0.1 - 1.0[7]
This compound Candida albicansData not available

IC50 (Half-maximal inhibitory concentration) represents the concentration of the drug required to inhibit the enzyme activity by 50%.

Table 2: Alterations in Fungal Membrane Sterol Composition

Antifungal AgentFungal SpeciesTreatment ConcentrationErgosterol Reduction (%)Lanosterol Increase (%)Reference
FluconazoleCandida albicans1 x MIC70 - 80200 - 300[4]
MiconazoleCandida albicans1 x MIC~60>400[8]
This compound Candida albicansData not availableData not availableData not available

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: Effect on Fungal Membrane Permeability

Antifungal AgentFungal SpeciesTreatment ConcentrationIncrease in Propidium Iodide Uptake (%)Reference
MiconazoleCandida albicans2 x MIC~50[9]
This compound Candida albicansData not availableData not available

Propidium iodide is a fluorescent molecule that can only enter cells with compromised membranes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on the fungal cytoplasmic membrane.

Determination of IC50 against Lanosterol 14α-Demethylase (CYP51)

This protocol describes a cell-free enzymatic assay to determine the concentration of this compound required to inhibit 50% of CYP51 activity.

Methodology:

  • Preparation of Fungal Microsomes:

    • Grow the fungal culture (e.g., Candida albicans) to mid-log phase in a suitable broth medium.

    • Harvest the cells by centrifugation and wash with a buffered solution.

    • Lyse the cells using mechanical disruption (e.g., glass beads, French press) in a lysis buffer containing protease inhibitors.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

  • Enzymatic Assay:

    • Prepare a reaction mixture containing the fungal microsomes, a source of NADPH (e.g., NADPH regenerating system), and the substrate, lanosterol.

    • Add varying concentrations of this compound (or a vehicle control) to the reaction mixtures.

    • Incubate the reactions at a controlled temperature (e.g., 37°C) for a specific time.

    • Stop the reaction by adding a strong base (e.g., ethanolic KOH).

  • Sterol Extraction and Analysis:

    • Extract the sterols from the reaction mixture using an organic solvent (e.g., n-heptane).

    • Evaporate the organic solvent and resuspend the sterol extract in a suitable solvent for analysis.

    • Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of lanosterol and the product of the reaction.

  • Data Analysis:

    • Calculate the percentage of CYP51 inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Analysis of Fungal Membrane Sterol Composition

This protocol details the extraction and quantification of ergosterol and lanosterol from fungal cells treated with this compound.

Methodology:

  • Fungal Culture and Treatment:

    • Grow the fungal culture to mid-log phase.

    • Treat the cultures with this compound at various concentrations (e.g., sub-MIC, MIC, and supra-MIC) for a defined period. Include an untreated control.

    • Harvest the cells by centrifugation and wash them.

  • Saponification and Sterol Extraction:

    • Resuspend the cell pellet in a solution of alcoholic potassium hydroxide.

    • Heat the mixture (e.g., at 80-90°C) for 1-2 hours to saponify the lipids.

    • Allow the mixture to cool and extract the non-saponifiable lipids (sterols) by adding water and an organic solvent (e.g., n-heptane or hexane) and vortexing.

    • Separate the organic phase containing the sterols.

  • Sterol Analysis:

    • Evaporate the organic solvent and resuspend the sterol extract.

    • Analyze the sterol profile by GC-MS or HPLC.[4][10]

    • Identify and quantify ergosterol and lanosterol peaks by comparing their retention times and mass spectra to those of authentic standards.

  • Data Analysis:

    • Calculate the amount of ergosterol and lanosterol per unit of cell mass (e.g., dry weight).

    • Express the changes in sterol levels in treated cells as a percentage of the untreated control.

Fungal Membrane Permeability Assay (Propidium Iodide Uptake)

This protocol uses the fluorescent dye propidium iodide (PI) to assess membrane integrity in this compound-treated fungal cells via flow cytometry.

Methodology:

  • Fungal Culture and Treatment:

    • Grow the fungal culture to the desired growth phase.

    • Treat the cells with this compound at different concentrations and for various durations. Include a positive control (e.g., heat-killed cells) and an untreated negative control.

  • Staining:

    • Harvest and wash the cells.

    • Resuspend the cells in a buffered saline solution.

    • Add propidium iodide to the cell suspension to a final concentration of 1-5 µg/mL.

    • Incubate in the dark for 10-15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Excite the cells with an appropriate laser (e.g., 488 nm) and collect the PI fluorescence emission in the red channel (e.g., ~617 nm).

    • Acquire data for a sufficient number of events (e.g., 10,000 cells) for each sample.

  • Data Analysis:

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Quantify the percentage of PI-positive (membrane-compromised) cells in each treatment group.

    • Compare the percentage of permeable cells in this compound-treated samples to the controls.

Signaling Pathways Activated by Membrane Stress

The disruption of the cytoplasmic membrane by this compound induces cellular stress, which in turn activates compensatory signaling pathways. The two primary pathways involved in responding to cell surface stress in fungi are the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a conserved signaling cascade that responds to cell wall and membrane stress.[11] Activation of this pathway leads to the reinforcement of the cell wall to counteract the weakening of the cell membrane.

CWI_Pathway This compound This compound MembraneStress Membrane Stress (Ergosterol Depletion) This compound->MembraneStress Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) MembraneStress->Sensors activates Rho1 Rho1-GTP Sensors->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK_Cascade MAPK Cascade (Bck1 -> Mkk1/2 -> Mpk1/Slt2) Pkc1->MAPK_Cascade TranscriptionFactors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->TranscriptionFactors CellWallSynthesis Cell Wall Synthesis Genes (e.g., FKS1, CHS3) TranscriptionFactors->CellWallSynthesis upregulates CellWallReinforcement Cell Wall Reinforcement CellWallSynthesis->CellWallReinforcement

Caption: Cell Wall Integrity (CWI) signaling pathway activated by this compound-induced membrane stress.

High Osmolarity Glycerol (HOG) Pathway

The HOG pathway is primarily responsible for the response to osmotic stress, but it can also be activated by other forms of membrane stress.[12] Its activation leads to the intracellular accumulation of glycerol to counteract changes in osmotic pressure.

HOG_Pathway This compound This compound MembraneStress Membrane Stress (Altered Permeability) This compound->MembraneStress Sln1_Sho1 Osmosensors (Sln1 and Sho1 branches) MembraneStress->Sln1_Sho1 activates MAPK_Cascade MAPK Cascade (Ssk2/Ste11 -> Pbs2) Sln1_Sho1->MAPK_Cascade Hog1 Hog1 (MAPK) MAPK_Cascade->Hog1 GlycerolSynthesis Glycerol Synthesis Genes (e.g., GPD1) Hog1->GlycerolSynthesis upregulates GlycerolAccumulation Glycerol Accumulation GlycerolSynthesis->GlycerolAccumulation

Caption: High Osmolarity Glycerol (HOG) pathway activation in response to membrane stress.

Conclusion

This compound's antifungal activity is intrinsically linked to its disruptive effect on the fungal cytoplasmic membrane. By inhibiting lanosterol 14α-demethylase, this compound effectively depletes ergosterol and causes the accumulation of toxic sterol byproducts, leading to a cascade of events that compromise membrane integrity and function. Understanding the quantitative aspects of these effects and the cellular responses they trigger is crucial for the development of novel antifungal strategies and for optimizing the use of existing azole drugs. The experimental protocols and signaling pathway models presented in this guide provide a framework for researchers to further investigate the intricate interactions between this compound and the fungal cell.

References

Preliminary Investigation of Embeconazole's Anti-inflammatory Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Embeconazole, a topical imidazole antifungal agent, has demonstrated notable anti-inflammatory properties in preclinical investigations. This technical guide provides a comprehensive overview of the preliminary findings regarding this compound's anti-inflammatory effects. The primary mechanism of action is attributed to the inhibition of the arachidonic acid pathway, specifically targeting 5-lipoxygenase (5-LOX) and, to a lesser extent, cyclooxygenase-2 (COX-2). This dual inhibitory action suggests a potential therapeutic benefit in the management of inflamed dermatological conditions where both fungal infections and inflammatory responses are present. This document summarizes the available data, outlines relevant experimental methodologies, and visualizes the key signaling pathways involved.

Introduction

This compound (also referred to as Eberconazole) is a broad-spectrum antifungal agent belonging to the imidazole class.[1][2] Beyond its primary fungistatic and fungicidal activities, which stem from the inhibition of fungal ergosterol synthesis, this compound has been shown to possess distinct anti-inflammatory effects.[3][4][5] This dual functionality makes it a compound of interest for treating inflammatory dermatomycoses, where inflammation is a significant component of the pathology. Preclinical evidence indicates that its anti-inflammatory activity is comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid and ketoprofen.[1][2] This guide serves to consolidate the current understanding of this compound's anti-inflammatory properties based on available preliminary data.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of this compound are primarily attributed to its inhibitory action on key enzymes within the arachidonic acid metabolic cascade.[1][2]

Inhibition of 5-Lipoxygenase (5-LOX)

The principal anti-inflammatory mechanism of this compound is the inhibition of 5-lipoxygenase (5-LOX).[4] 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting 5-LOX, this compound can effectively reduce the production of leukotrienes, thereby mitigating inflammatory responses such as neutrophil chemotaxis, increased vascular permeability, and bronchoconstriction.

Inhibition of Cyclooxygenase-2 (COX-2)

This compound also exhibits a lesser inhibitory effect on cyclooxygenase-2 (COX-2).[1][2] The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[6] Inhibition of COX-2 by this compound contributes to its overall anti-inflammatory profile by reducing prostaglandin production at the site of inflammation.

Quantitative Data

While preclinical studies have established the anti-inflammatory activity of this compound through the inhibition of 5-LOX and COX-2, specific quantitative data, such as IC50 values from the original research, are not widely available in the public domain. The following table summarizes the qualitative findings.

Target EnzymeLevel of InhibitionImplied Anti-inflammatory EffectReference
5-Lipoxygenase (5-LOX)Primary TargetSignificant reduction in leukotriene synthesis[1][2][4]
Cyclooxygenase-2 (COX-2)Secondary TargetModerate reduction in prostaglandin synthesis[1][2]

Experimental Protocols

Detailed experimental protocols from the original preclinical studies on this compound are not publicly available. However, this section outlines standardized, widely accepted methodologies for assessing the anti-inflammatory properties of a compound like this compound.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a standard animal model for evaluating acute inflammation.

  • Objective: To assess the in vivo anti-inflammatory effect of topically applied this compound.

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • A baseline measurement of the paw volume of the animals is taken using a plethysmometer.

    • The test group receives a topical application of this compound cream on the plantar surface of the right hind paw. A control group receives a placebo cream, and a positive control group is administered a standard anti-inflammatory drug (e.g., indomethacin).

    • After a set pre-treatment time (e.g., 1 hour), a sub-plantar injection of 0.1 ml of 1% carrageenan solution is administered into the right hind paw of all animals to induce inflammation.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Enzyme Inhibition Assays
  • Objective: To determine the in vitro inhibitory effect of this compound on 5-LOX activity.

  • Method: A common method involves a spectrophotometric or fluorometric assay using a commercially available kit.

  • Procedure:

    • The 5-LOX enzyme solution is prepared.

    • Various concentrations of this compound are pre-incubated with the enzyme.

    • The reaction is initiated by adding the substrate, arachidonic acid.

    • The formation of the product (e.g., leukotrienes) is measured over time by monitoring the change in absorbance or fluorescence.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.

  • Objective: To quantify the in vitro inhibitory effect of this compound on COX-2 activity.

  • Method: Similar to the 5-LOX assay, this is typically performed using a colorimetric or fluorometric screening kit.

  • Procedure:

    • The COX-2 enzyme is prepared.

    • Different concentrations of this compound are incubated with the enzyme.

    • The reaction is started by the addition of arachidonic acid.

    • The production of prostaglandins (e.g., Prostaglandin E2) is measured by monitoring the change in color or fluorescence.

  • Data Analysis: The percentage of inhibition is determined for each this compound concentration, and the IC50 value is calculated.

Signaling Pathways and Visualizations

The anti-inflammatory action of this compound is centered on the arachidonic acid signaling pathway.

Arachidonic_Acid_Pathway membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 membrane_phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 Cyclooxygenase-2 (COX-2) arachidonic_acid->cox2 lox5 5-Lipoxygenase (5-LOX) arachidonic_acid->lox5 prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins leukotrienes Leukotrienes (e.g., LTB4) lox5->leukotrienes inflammation_pain Inflammation & Pain prostaglandins->inflammation_pain leukotrienes->inflammation_pain embeconazole_cox This compound embeconazole_cox->cox2 inhibits (lesser) embeconazole_lox This compound embeconazole_lox->lox5 inhibits (primary)

This compound's Inhibition of the Arachidonic Acid Pathway.

Experimental_Workflow start Start: In Vivo Anti-inflammatory Assessment animal_model Select Animal Model (e.g., Rats) start->animal_model baseline Measure Baseline Paw Volume animal_model->baseline treatment Topical Application of this compound/Placebo baseline->treatment induction Induce Inflammation (Carrageenan Injection) treatment->induction measurement Measure Paw Volume at Intervals induction->measurement analysis Calculate Percentage Inhibition of Edema measurement->analysis end End: Assess Anti-inflammatory Efficacy analysis->end

References

Methodological & Application

Preparation of Eberconazole Stock Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eberconazole is a broad-spectrum imidazole antifungal agent effective against a wide range of dermatophytes, yeasts, and molds. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. Accurate and reproducible in vitro assays are fundamental to the study of its antifungal properties and the development of new therapeutic applications. A critical first step in these assays is the correct preparation of a stable and accurately concentrated stock solution. This document provides detailed application notes and protocols for the preparation of eberconazole stock solutions for use in various in vitro assays.

Physicochemical Properties and Solubility

Eberconazole is a white to light yellow crystalline powder. It is a lipophilic molecule with low aqueous solubility. The choice of solvent is therefore critical for preparing a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving eberconazole for in vitro studies.

Data Presentation: Solubility and Recommended Concentrations

The following tables summarize the solubility of eberconazole in various solvents and provide recommended concentrations for stock and working solutions for in vitro antifungal susceptibility testing.

Table 1: Solubility of Eberconazole

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) ~250 mg/mL (approx. 637 mM)[1][2]The solvent of choice for preparing high-concentration stock solutions. Sonication may be required to facilitate dissolution.[3] Use of freshly opened, anhydrous DMSO is recommended as it is hygroscopic, and water content can impact solubility.[1]
Methanol Soluble[4][5]Can be used for preparing intermediate dilutions from a DMSO stock.
Acetonitrile Soluble[4][5]Another option for intermediate dilutions.
Ethanol Information not readily availableWhile often used as a solvent for other azole antifungals, specific quantitative solubility data for eberconazole in ethanol is not widely published. It may be used for further dilutions of a DMSO stock solution.
Water Slightly soluble[4][5]Not suitable for preparing stock solutions due to low solubility.

Table 2: Recommended Concentrations for In Vitro Antifungal Susceptibility Testing

Solution TypeRecommended Concentration RangeNotes
Stock Solution 1 - 10 mg/mL in 100% DMSOA concentration of 1 mg/mL (1000 µg/mL) is a common starting point for serial dilutions.
Intermediate Dilutions Varies depending on the assayPrepare in culture medium or a co-solvent system to minimize solvent toxicity in the final assay.
Final Assay Concentration 0.01 - 16 µg/mLThe final concentration will depend on the specific assay and the susceptibility of the fungal species being tested.

Experimental Protocols

Materials
  • Eberconazole powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, disposable serological pipettes and pipette tips

Protocol for Preparation of a 10 mg/mL Eberconazole Stock Solution in DMSO
  • Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out 10 mg of eberconazole powder using a calibrated analytical balance and transfer it to a sterile amber glass vial or polypropylene tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the eberconazole powder.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the eberconazole does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes, or until the solution is clear. Gentle heating can also aid dissolution, but care should be taken to avoid degradation.

  • Sterilization (optional): If required for the specific application, the stock solution can be filter-sterilized through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol for Serial Dilution for Antifungal Susceptibility Testing

This protocol describes the preparation of working solutions for a typical broth microdilution assay.

  • Preparation of Intermediate Dilution: From the 10 mg/mL stock solution, prepare an intermediate dilution (e.g., 100 µg/mL) in the appropriate sterile culture medium (e.g., RPMI-1640). Be mindful of the final DMSO concentration in the assay, which should typically be kept below 1% to avoid solvent toxicity to the fungal cells.

  • Serial Dilution in Microplate: a. Add 100 µL of sterile culture medium to wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the 100 µg/mL intermediate dilution of eberconazole to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to the desired final concentration. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the fungal inoculum (prepared according to standard protocols such as CLSI or EUCAST) to each well. This will result in a final 2-fold dilution of the eberconazole concentrations in the wells.

Mandatory Visualizations

Signaling Pathway of Eberconazole's Antifungal Action```dot

// Invisible edge for positioning edge [style=invis]; Lanosterol_to_Ergosterol_edge [shape=point, pos="2.5,0.5!"]; Ergosterol -> DisruptedMembrane [style=dashed, color="#5F6368", label="Synthesis Blocked", fontcolor="#5F6368", fontsize=8];

// Set explicit positions to avoid overlap Lanosterol [pos="0,0!"]; Ergosterol [pos="2,0!"]; Membrane [pos="4,0!"]; Eberconazole [pos="1,-1.5!"]; Inhibition [pos="2.5,-0.5!"]; DisruptedMembrane [pos="4,-1.5!"]; CellDeath [pos="6,-1.5!"]; }

Caption: Workflow for preparing eberconazole stock solution.

Stability and Storage

Proper storage of eberconazole stock solutions is crucial to maintain their potency and ensure the reliability of experimental results.

  • Stock Solutions in DMSO: Store aliquots at -20°C for up to one month or at -80°C for up to six months. [1]Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

  • Protection from Light: Eberconazole solutions should be protected from light. Use amber vials for storage.

  • Working Dilutions: Aqueous working dilutions of eberconazole should be prepared fresh for each experiment and should not be stored for extended periods.

Safety Precautions

  • Eberconazole is a chemical compound; handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact with the skin.

  • Work in a well-ventilated area, preferably in a chemical fume hood, when handling DMSO and eberconazole powder.

  • Consult the Safety Data Sheet (SDS) for eberconazole and DMSO for complete safety information.

By following these application notes and protocols, researchers can prepare stable and accurately concentrated eberconazole stock solutions, which is an essential prerequisite for obtaining reliable and reproducible results in in vitro assays.

References

Application Notes and Protocols for Embeconazole Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Embeconazole is an azole antifungal agent. Determining its Minimum Inhibitory Concentration (MIC) is crucial for understanding its potency against various fungal pathogens, monitoring for the development of resistance, and establishing effective therapeutic dosages. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] This document provides a detailed protocol for determining the MIC of this compound against fungal isolates, based on widely recognized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4] While specific breakpoints for this compound may not yet be established by these organizations, the following methodology provides a standardized framework for its in vitro evaluation.

Core Principles of MIC Testing

Antifungal Susceptibility Testing (AFST) measures the in vitro activity of an antifungal agent against a specific fungal isolate.[3] The broth microdilution method is a standardized technique used to determine the MIC.[5][6] This involves preparing serial twofold dilutions of the antifungal agent in a liquid growth medium in a 96-well microtiter plate.[7] Each well is then inoculated with a standardized suspension of the fungal isolate. Following incubation, the plates are examined for visible growth. The MIC is the lowest concentration of the antifungal agent that inhibits this visible growth.

Data Presentation

Table 1: Example this compound Dilution Series for MIC Determination
WellThis compound Concentration (µg/mL)
116
28
34
42
51
60.5
70.25
80.125
90.06
100.03
11Growth Control (No Drug)
12Sterility Control (No Inoculum)

Note: The concentration range should be adjusted based on the expected susceptibility of the fungal species being tested.

Table 2: Quality Control (QC) Organisms and Expected MIC Ranges
QC StrainATCC NumberAntifungal AgentExpected MIC Range (µg/mL)
Candida parapsilosisATCC 22019Itraconazole0.03 - 0.12
Candida kruseiATCC 6258Itraconazole0.12 - 0.5
Aspergillus flavusATCC 204304Voriconazole0.12 - 0.5
Aspergillus fumigatusATCC 204305Voriconazole0.12 - 0.5

Note: As specific QC ranges for this compound are not yet established by CLSI or EUCAST, it is recommended to use standard QC strains for azoles to ensure the overall integrity of the testing procedure. Researchers should establish internal, reproducible this compound MIC ranges for these strains.

Experimental Protocol: this compound MIC by Broth Microdilution

This protocol is based on the CLSI M27 and M38 documents for yeasts and filamentous fungi, respectively.

Materials
  • This compound powder (analytical grade)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile, inert containers for dilutions

  • Spectrophotometer

  • Vortex mixer

  • Pipettes and sterile tips

  • Fungal isolate(s) for testing

  • Quality control fungal strains (e.g., Candida parapsilosis ATCC 22019, Aspergillus fumigatus ATCC 204305)

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Incubator (35°C)

Method
  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in DMSO at a concentration 100 times the highest final concentration to be tested (e.g., 1600 µg/mL for a final high of 16 µg/mL).

    • Ensure the final concentration of DMSO in the test wells does not exceed 1%, as it can inhibit fungal growth.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of a 96-well plate.

    • Prepare an intermediate drug dilution by adding the appropriate volume of the this compound stock solution to a larger volume of RPMI 1640 to create a solution that is twice the highest desired final concentration.

    • Add 200 µL of this 2x this compound solution to well 1.

    • Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculum Preparation:

    • For Yeasts:

      • Subculture the yeast isolate onto a PDA or SDA plate and incubate at 35°C for 24-48 hours.

      • Prepare a suspension of the yeast in sterile saline.

      • Adjust the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08-0.10), which corresponds to approximately 1-5 x 10^6 CFU/mL.

      • Dilute this suspension 1:1000 in RPMI 1640 to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

    • For Filamentous Fungi (Molds):

      • Grow the mold on a PDA plate at 35°C for 7 days or until adequate sporulation is observed.

      • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface with a sterile loop.

      • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

      • Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL by counting with a hemocytometer or using a spectrophotometer (adjusting to 80-82% transmittance at 530 nm and then making a 1:50 dilution in RPMI).

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the final fungal inoculum to wells 1 through 11. This will bring the final volume in these wells to 200 µL and dilute the this compound concentrations to the desired final range.

    • Add 100 µL of sterile RPMI 1640 (without inoculum) to well 12.

  • Incubation:

    • Incubate the plates at 35°C.

    • Reading times vary by organism:

      • Candida spp.: 24 hours

      • Cryptococcus neoformans: 72 hours

      • Aspergillus spp.: 48 hours

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control well.

    • For Yeasts: The endpoint is typically a prominent decrease in turbidity (approximately 50% reduction in growth).

    • For Molds: The endpoint is the lowest concentration that shows no visible growth.

Visualization of Experimental Workflow

Embeconazole_MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Setup cluster_execution Execution & Analysis stock Prepare this compound Stock Solution (in DMSO) plate_prep Prepare 96-Well Plate with Serial Dilutions stock->plate_prep media Prepare RPMI 1640 Medium and QC Strains media->plate_prep isolate Culture Fungal Isolate (e.g., on PDA) inoculum_prep Prepare Standardized Fungal Inoculum isolate->inoculum_prep inoculate Inoculate Plate with Fungal Suspension plate_prep->inoculate inoculum_prep->inoculate incubate Incubate at 35°C (24-72h) inoculate->incubate read_mic Read MIC Endpoint (Visual Inspection) incubate->read_mic report Report MIC Value (µg/mL) read_mic->report

Caption: Workflow for this compound MIC Testing via Broth Microdilution.

References

Application Note: A Cell-Based Assay Protocol to Evaluate Embeconazole Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Embeconazole is a broad-spectrum imidazole derivative antifungal agent.[1] It is utilized in the treatment of cutaneous fungal infections such as dermatophytosis and candidiasis.[1] Like other azole antifungals, this compound's primary mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting a key enzyme in the ergosterol biosynthesis pathway.[1][2] This application note provides a detailed protocol for a cell-based assay to determine the in vitro efficacy of this compound against common fungal pathogens. The protocol is based on the widely accepted broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), coupled with a colorimetric cell viability assay.

Mechanism of Action

This compound targets the fungal enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme (CYP51A1).[1][3] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates membrane fluidity and permeability.[2][4][5] By inhibiting this enzyme, this compound leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[5][6] This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect), depending on the concentration.[1]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Lanosterol Lanosterol Precursor 14α-methylsterols (Precursor) Lanosterol->Precursor Lanosterol 14α-demethylase (CYP51A1) This compound This compound Ergosterol Ergosterol Precursor->Ergosterol Further Enzymatic Steps Accumulation Toxic Sterol Accumulation Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Inhibition of Growth This compound->Block Accumulation->Disruption Depletion Ergosterol Depletion Depletion->Disruption cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A 1. Prepare Fungal Inoculum (0.5 McFarland, then dilute) C 3. Set up 96-Well Plate (100µL Drug + 100µL Inoculum) A->C B 2. Prepare this compound Serial Dilutions B->C D 4. Incubate Plate (35°C for 24-48h) C->D E 5. Read MIC (Visual or Spectrophotometric) D->E F 6. Add MTT Reagent (Incubate 3-4h) E->F Proceed to Viability Testing G 7. Add Solubilization Solution F->G H 8. Read Absorbance (570nm) & Calculate % Viability G->H

References

Application Note: High-Throughput Analytical Strategies for the Identification and Quantification of Embeconazole Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details robust analytical methodologies for the detection, separation, and characterization of potential degradation products of Embeconazole, a broad-spectrum triazole antifungal agent. In line with the International Council for Harmonisation (ICH) guidelines, forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2][3] This document provides protocols for stress testing this compound under various conditions and subsequent analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for structural elucidation of the resulting degradants.[4][5][6] These methods are critical for ensuring the safety, efficacy, and quality of this compound drug products throughout their shelf life.

Introduction

This compound is a triazole antifungal agent with a potent and broad spectrum of activity. Like all pharmaceutical compounds, this compound is susceptible to degradation under various environmental conditions, which can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, it is imperative to identify and quantify these degradation products to understand the degradation pathways and to develop stable formulations.

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate the likely degradation products.[2][7] This information is then used to develop and validate a stability-indicating analytical method that can resolve the drug substance from its degradation products and any process-related impurities.[3] The most commonly employed techniques for this purpose are HPLC for separation and quantification, and mass spectrometry for the identification and structural characterization of the degradants.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for detecting this compound degradation products.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to achieve 5-20% degradation of the drug substance to ensure that a sufficient amount of degradation products are generated for detection and characterization without complete decomposition of the active pharmaceutical ingredient (API).[7]

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

A stock solution of this compound (1 mg/mL) is prepared in methanol. This stock solution is then subjected to the following stress conditions:

  • Acid Hydrolysis: Mix 5 mL of the this compound stock solution with 5 mL of 0.1 N HCl. Heat the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 12, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.[8]

  • Base Hydrolysis: Mix 5 mL of the this compound stock solution with 5 mL of 0.1 N NaOH. Keep the mixture at room temperature for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL.[8]

  • Oxidative Degradation: Mix 5 mL of the this compound stock solution with 5 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time points and dilute with the mobile phase to a final concentration of 100 µg/mL.[9][10]

  • Thermal Degradation: Spread a thin layer of solid this compound powder in a petri dish and place it in an oven at 105°C for 48 hours. Also, expose a solution of this compound (1 mg/mL in methanol) to the same conditions. Withdraw samples at appropriate time points, dissolve (if solid) and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) and solid this compound powder to UV light (254 nm) and visible light in a photostability chamber for a period sufficient to observe degradation, as per ICH Q1B guidelines.[1] Prepare samples by dissolving (if solid) and diluting with the mobile phase to a final concentration of 100 µg/mL.

A control sample (unstressed) should be prepared by diluting the stock solution with the mobile phase to the final concentration. All samples should be stored at 2-8°C before analysis.

HPLC-UV Method for Quantification

This method is designed to be stability-indicating, providing separation of this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions (Proposed):

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Gradient Program: 0-5 min (20% A), 5-25 min (20-80% A), 25-30 min (80% A), 30-31 min (80-20% A), 31-35 min (20% A).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

Method Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Assessed by the resolution of the this compound peak from the degradation product peaks in the stressed samples.

  • Linearity: Determined over a concentration range (e.g., 1-200 µg/mL).

  • Accuracy: Evaluated by recovery studies at three concentration levels.

  • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

  • Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

LC-MS/MS Method for Structural Elucidation

This method is for the identification and structural characterization of the degradation products.

Instrumentation:

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • The same HPLC column and mobile phase as the HPLC-UV method can be used for initial screening.

Mass Spectrometric Conditions (Proposed):

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow (Nitrogen): Desolvation gas at 600 L/hr, Cone gas at 50 L/hr

  • Scan Range: m/z 100-1000

  • Collision Energy: Ramped (e.g., 10-40 eV) for MS/MS fragmentation.

Data Presentation

The quantitative data generated from the validation of the HPLC-UV method should be summarized in tables for clarity and easy comparison.

Table 1: System Suitability Parameters for the HPLC-UV Method

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)T ≤ 21.1
Theoretical Plates (N)N > 20008500
%RSD of Peak Area≤ 2.0%0.8%

Table 2: Summary of Validation Data for the HPLC-UV Method

ParameterResult
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)≥ 0.999
LOD0.05 µg/mL
LOQ0.15 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (%RSD)< 2.0%

Table 3: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsRetention Times (min) of Major Degradants
Acid Hydrolysis (0.1N HCl, 60°C, 24h)15.2%28.5, 12.1
Base Hydrolysis (0.1N NaOH, RT, 24h)18.5%37.2, 9.8, 14.3
Oxidation (3% H₂O₂, RT, 24h)12.8%210.5, 16.7
Thermal (105°C, 48h)8.1%111.2
Photolytic (UV/Vis)6.5%113.5

Table 4: Proposed Structures of Major Degradation Products from LC-MS/MS Data

Degradation ProductRetention Time (min)[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)Proposed Structure
DP-1 (Acidic)8.5[Value][Values][Hypothetical Structure]
DP-2 (Basic)7.2[Value][Values][Hypothetical Structure]
DP-3 (Oxidative)10.5[Value][Values][Hypothetical Structure]

Visualizations

G cluster_stress Forced Degradation cluster_analysis Analytical Workflow cluster_results Data Interpretation drug This compound API/Formulation acid Acid Hydrolysis (0.1N HCl, 60°C) drug->acid base Base Hydrolysis (0.1N NaOH, RT) drug->base oxid Oxidation (3% H2O2, RT) drug->oxid therm Thermal (105°C) drug->therm photo Photolytic (UV/Vis Light) drug->photo sample_prep Sample Preparation (Neutralization, Dilution) acid->sample_prep base->sample_prep oxid->sample_prep therm->sample_prep photo->sample_prep hplc HPLC-UV Analysis sample_prep->hplc lcms LC-MS/MS Analysis sample_prep->lcms quant Quantification of This compound & Degradants hplc->quant struct Structural Elucidation of Degradants lcms->struct pathway Degradation Pathway Determination quant->pathway struct->pathway

Caption: Experimental workflow for forced degradation and analysis.

G cluster_degradation This compound Degradation Pathways cluster_hydrolytic Hydrolytic Degradation cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation This compound This compound hydro_prod_1 Hydrolytic Product 1 This compound->hydro_prod_1 Acid/Base hydro_prod_2 Hydrolytic Product 2 This compound->hydro_prod_2 Base oxid_prod_1 Oxidative Product 1 This compound->oxid_prod_1 Oxidation photo_prod_1 Photolytic Product 1 This compound->photo_prod_1 UV/Vis Light oxid_prod_2 Oxidative Product 2 oxid_prod_1->oxid_prod_2 Further Oxidation

Caption: Logical relationships in degradation pathways.

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the identification, quantification, and characterization of this compound degradation products. The proposed HPLC-UV method is suitable for routine quality control and stability testing, while the LC-MS/MS method is a powerful tool for elucidating the structures of unknown degradants. By implementing these methodologies, researchers and pharmaceutical scientists can gain a thorough understanding of the stability profile of this compound, leading to the development of safer and more effective drug products.

References

Troubleshooting & Optimization

Improving Embeconazole solubility for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the solubility of embeconazole for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a triazole antifungal agent.[1] Like many other azole antifungals, it is a lipophilic molecule, which means it has poor water solubility.[2] Its chemical properties, such as a high XLogP3 value of 4.2, indicate a preference for fatty environments over aqueous ones, making it difficult to dissolve in cell culture media.[3][4]

Q2: What is the primary mechanism of action for this compound?

This compound's primary antifungal mechanism of action is the blockage of ergosterol biosynthesis by inhibiting the enzyme lanosterol 14α-demethylase.[5] Ergosterol is a vital component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth.[5]

Q3: What are the most common solvents for dissolving this compound for in vitro studies?

Dimethyl sulfoxide (DMSO) is the most common organic solvent used to dissolve poorly soluble compounds like this compound for cell culture assays.[6][7] Other organic solvents such as ethanol and acetone can also be used, but their compatibility and toxicity for the specific cell line must be evaluated.[6][8]

Q4: What is the maximum concentration of DMSO that is safe for most cell lines?

To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%.[9][10] However, the tolerance to DMSO can vary significantly between cell lines.[11] It is crucial to perform a solvent toxicity test to determine the maximum tolerated concentration for your specific cell line.[8][11]

Q5: What are some alternative strategies to improve this compound solubility if DMSO is not sufficient or is toxic?

Several alternative strategies can be employed to enhance the solubility of poorly soluble drugs:

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility.[12]

  • pH Adjustment: Altering the pH of the medium can increase the solubility of ionizable compounds.[13][14] The solubility of miconazole, another azole, was shown to be pH-dependent.[14]

  • Surfactants: Non-ionic surfactants like polysorbates (e.g., Tween 80) or poloxamers can be used to form micelles that encapsulate the drug, increasing its apparent solubility.[13][15][16]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior.[17] They can form inclusion complexes with poorly soluble drugs like this compound, effectively increasing their aqueous solubility.[17][18][19][20]

Troubleshooting Guides

Problem: My this compound precipitates out of solution when I add it to the cell culture medium.

Cause: This is a common issue when diluting a stock solution of a poorly soluble compound (dissolved in a strong organic solvent like DMSO) into an aqueous medium. The drastic change in solvent polarity causes the compound to crash out of solution.[7][21]

Solutions:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-containing medium, vortexing gently, and then add this intermediate dilution to the final culture volume.[9] The serum proteins can help to stabilize the compound.[7]

  • Increase Final DMSO Concentration: If your cells can tolerate it, increasing the final DMSO concentration (while staying within the non-toxic range) can help keep the compound in solution.[21]

  • Use a Solubilizing Excipient: Consider pre-complexing this compound with a solubilizing agent like a cyclodextrin before adding it to the culture medium.[9]

  • Heating and Sonication: Gently warming the solvent or using an ultrasound bath can sometimes help dissolve the compound, but be cautious about the thermal stability of this compound.[6]

Problem: I am observing cell toxicity that I suspect is from the solvent.

Cause: The concentration of the organic solvent (e.g., DMSO, ethanol) in the final culture medium is likely too high for your specific cell line.[11][22]

Solutions:

  • Run a Solvent Toxicity Control: Always include a vehicle control in your experiments. This is a culture of cells treated with the same concentration of the solvent used to dissolve the drug, but without the drug itself. This will help you differentiate between the toxicity of the solvent and the toxicity of your compound.[9]

  • Determine the Maximum Tolerated Solvent Concentration: Perform a dose-response experiment with the solvent alone to determine the highest concentration that does not affect cell viability or function. This is often referred to as the MTC (Maximum Tolerated Concentration).[10]

  • Reduce Solvent Concentration: Prepare a more concentrated stock solution of this compound in the solvent. This will allow you to add a smaller volume to your cell culture, thus reducing the final solvent concentration.[21]

  • Switch to a Less Toxic Solvent or Method: If DMSO is too toxic even at low concentrations, consider using ethanol or acetone, which are sometimes better tolerated.[8] Alternatively, explore non-solvent-based methods like using cyclodextrins or surfactant-based formulations.[16][17]

Data Presentation

Table 1: Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₇H₂₅F₃N₄O₃S[3][4]
Molecular Weight542.6 g/mol [3]
XLogP34.2[3][4]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count10[3]

XLogP3 is a computed measure of lipophilicity. A higher value indicates lower aqueous solubility.

Table 2: Recommended Maximum Concentrations of Common Solvents for Cell Culture
SolventRecommended Max. Concentration (% v/v)NotesReference
DMSO< 0.5%Can vary significantly. Always test your cell line.[9][10]
Ethanol< 0.5%Generally less toxic than DMSO for some cell lines.[8]
Acetone< 0.5%Can be the least toxic of the common organic solvents.[8]
DMF< 0.1%Generally more toxic than DMSO, ethanol, or acetone.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the tube vigorously. If the compound does not fully dissolve, you can try gentle heating (e.g., 37°C water bath) or sonication for short periods.[6] Ensure the tube is tightly capped.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Improve Solubility
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired cell culture medium or a buffer like PBS (e.g., 10-20% w/v). Warm the solution (e.g., to 60-70°C) to aid dissolution.[18] Allow it to cool to room temperature.

  • Add this compound: Add this compound powder directly to the HP-β-CD solution.

  • Complexation: Shake or stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., 10,000 x g) to pellet any undissolved this compound.

  • Collect and Sterilize: Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex. Sterilize by filtration through a 0.22 µm filter.

  • Quantify Concentration: It is advisable to determine the actual concentration of the solubilized this compound in your final solution using a suitable analytical method like HPLC.

Visualizations

G cluster_prep Preparation cluster_solubilize Solubilization Strategy cluster_troubleshoot Troubleshooting Options cluster_final Final Steps weigh Weigh Compound dissolve Dissolve in Primary Solvent (e.g., DMSO) weigh->dissolve precip_check Precipitation upon dilution? dissolve->precip_check no_precip Proceed to Experiment precip_check->no_precip No yes_precip Troubleshoot precip_check->yes_precip Yes add_to_cells Add to Cell Culture no_precip->add_to_cells stepwise Stepwise Dilution yes_precip->stepwise cosolvent Use Co-solvents / Excipients (e.g., Cyclodextrin) yes_precip->cosolvent ph_adjust Adjust pH yes_precip->ph_adjust stepwise->add_to_cells cosolvent->add_to_cells ph_adjust->add_to_cells toxicity_control Include Vehicle Control add_to_cells->toxicity_control G This compound This compound (Azole Antifungal) This compound->inhibition demethylase Lanosterol 14α-demethylase (Target Enzyme) ergosterol Ergosterol demethylase->ergosterol Ergosterol Biosynthesis disruption Disrupted Membrane Integrity & Function demethylase->disruption Depletion of Ergosterol inhibition->demethylase lanosterol Lanosterol lanosterol->demethylase Ergosterol Biosynthesis membrane Fungal Cell Membrane ergosterol->membrane Essential Component growth_inhibition Inhibition of Fungal Growth disruption->growth_inhibition G start Start: this compound Solubility Issue dmso_check Is DMSO (<0.5%) alone sufficient? start->dmso_check use_dmso Use DMSO stock. Perform stepwise dilution. dmso_check->use_dmso Yes toxicity_check Is there cell toxicity? dmso_check->toxicity_check No end_success Successful Solubilization use_dmso->end_success use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) toxicity_check->use_cyclodextrin Yes use_surfactant Use Surfactants (e.g., Tween 80) toxicity_check->use_surfactant Yes ph_adjust pH Adjustment toxicity_check->ph_adjust Yes end_optimize Optimize Excipient Concentration use_cyclodextrin->end_optimize use_surfactant->end_optimize ph_adjust->end_optimize

References

Technical Support Center: Optimizing Embeconazole for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available in vivo efficacy and pharmacokinetic data specifically for Embeconazole is limited. The following guidance is based on established principles for triazole antifungals, such as itraconazole and voriconazole, and is intended to serve as a starting point for researchers. Optimal concentrations and protocols for this compound must be determined empirically.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a triazole antifungal agent. Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51A1). This enzyme is a critical component of the ergosterol biosynthesis pathway. By blocking this step, this compound depletes ergosterol, an essential component of the fungal cell membrane, and leads to the accumulation of toxic sterol precursors. This disrupts membrane integrity and function, ultimately inhibiting fungal growth.

Q2: Which animal models are suitable for testing the in vivo efficacy of this compound?

A2: The choice of animal model depends on the fungal infection being studied. For systemic fungal infections, immunosuppressed murine models are commonly used. Examples include:

  • Disseminated Candidiasis Model: Mice (e.g., BALB/c or C57BL/6) are immunosuppressed with agents like cyclophosphamide or corticosteroids and then infected intravenously with Candida albicans.

  • Invasive Aspergillosis Model: Immunosuppressed mice are infected intranasally or via aerosol with Aspergillus fumigatus conidia.

  • Dermatophytosis Model: Guinea pigs are often used for topical infections, where a dermatophyte like Trichophyton mentagrophytes is applied to an abraded skin area.

Q3: What is a reasonable starting concentration or dose for an in vivo study with this compound?

A3: A starting dose can be estimated from its in vitro potency (Minimum Inhibitory Concentration, MIC) against the target fungus. As a general reference, oral doses for other azoles in murine models have ranged from 10 mg/kg to 100 mg/kg per day[1]. Dose-ranging studies are essential to determine the optimal balance between efficacy and toxicity for this compound.

Q4: How should I formulate this compound for oral administration in animal studies?

A4: Triazole antifungals are often poorly soluble in water, which can lead to low and variable oral bioavailability[2][3]. A suitable vehicle is crucial. Common formulation strategies include:

  • Suspensions: Micronized drug suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).

  • Solutions: Solubilizing the compound in vehicles like polyethylene glycol (PEG 400), or using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to improve solubility[1].

  • Self-Emulsifying Systems: Formulations with oils and surfactants that form microemulsions in the gastrointestinal tract can enhance absorption[4].

Q5: What are the key endpoints to measure in vivo efficacy?

A5: Efficacy can be assessed using several endpoints:

  • Survival: Monitoring and comparing the survival rates of treated versus untreated animals over a defined period (e.g., 14-21 days)[1].

  • Fungal Burden: Quantifying the number of colony-forming units (CFU) per gram of tissue in target organs (e.g., kidneys, lungs, brain) at the end of the study[1].

  • Clinical Scores: For topical infections, a scoring system based on lesion severity, redness, and scaling can be used[5].

  • Biomarkers: Measuring fungal biomarkers like galactomannan in serum or bronchoalveolar lavage fluid for aspergillosis models.

Troubleshooting Guide

Issue 1: Lack of Efficacy at Expected Doses

  • Question: I am not observing a reduction in fungal burden or improved survival in my treated group compared to the vehicle control. What could be the issue?

  • Answer:

    • Poor Bioavailability: this compound, like many azoles, may have poor oral absorption. Confirm that your formulation provides adequate systemic exposure. Consider conducting a pilot pharmacokinetic (PK) study to measure plasma concentrations. You may need to optimize the formulation vehicle[2][3].

    • Inadequate Dose: The dose may be too low. The relationship between drug exposure (AUC/MIC or Cmax/MIC) and efficacy is critical[6]. Perform a dose-escalation study to find a more effective dose.

    • Resistant Fungal Strain: Verify the MIC of your fungal strain to this compound. The strain may have intrinsic or acquired resistance.

    • Suboptimal Dosing Frequency: The drug's half-life might be shorter than anticipated. A PK study can inform if more frequent dosing (e.g., twice daily instead of once daily) is needed to maintain plasma concentrations above the MIC.

Issue 2: High Toxicity or Adverse Events Observed

  • Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy, ruffled fur) in the treatment group. How can I address this?

  • Answer:

    • Dose is Too High: The observed toxicity is likely due to an excessive dose. Reduce the dose to the next level down in your dose-ranging study. The goal is to find the maximum tolerated dose (MTD) that still provides an efficacy signal.

    • Vehicle Toxicity: Ensure the formulation vehicle itself is not causing toxicity. Administer the vehicle alone to a control group and monitor for adverse effects.

    • Off-Target Effects: Azoles can interact with mammalian cytochrome P450 enzymes. While designed for fungal CYP51, some cross-reactivity can occur. If toxicity persists even at lower, effective doses, it may be an inherent property of the compound.

Issue 3: High Variability in Experimental Results

  • Question: I am seeing a lot of scatter in my data (e.g., fungal burden, survival times) within the same treatment group. What are the potential causes?

  • Answer:

    • Inconsistent Dosing: Ensure accurate and consistent administration of the drug. For oral gavage, improper technique can lead to variable dosing.

    • Formulation Instability: If using a suspension, ensure it is homogenous and does not settle before or during administration. Vortex the suspension thoroughly before drawing each dose.

    • Variable Oral Absorption: Poor solubility can lead to highly variable absorption between animals[7]. Improving the formulation with solubilizing agents like cyclodextrins can reduce this variability[1].

    • Inconsistent Infection Inoculum: Verify your procedure for preparing and administering the fungal inoculum to ensure all animals receive a consistent infectious dose.

Data Presentation: Representative In Vivo Data for Triazoles

The following tables summarize representative pharmacokinetic and efficacy data for itraconazole and voriconazole from murine models to provide a reference for designing this compound studies.

Table 1: Example Pharmacokinetic Parameters of Azoles in Animal Models

Parameter Itraconazole (10.5 mg/kg, oral, dogs)[3] Voriconazole (20 mg/kg, oral, guinea pigs)[5]
Cmax (Peak Plasma Conc.) ~150 ng/mL 0.9 - 2.0 µg/mL (unbound)
AUC (Area Under Curve) ~1400 ng*h/mL Not Reported

| Tissue Concentration | Not Reported | 9.1 - 35.9 µg/g (skin) |

Table 2: Example Efficacy Data of Azoles in Murine Models

Study Parameter Itraconazole (50 mg/kg BID, oral)[1] Voriconazole (20 mg/kg/day, oral)[5]
Animal Model Murine CNS Aspergillosis Guinea Pig Dermatophytosis
Fungus Aspergillus fumigatus Microsporum canis
Primary Efficacy Endpoint Survival Clinical & Mycological Score
Result 10% survival at Day 15 (vs. 0% in control) Significant reduction in lesion scores vs. control

| Secondary Endpoint Result | Median survival of 10 days (vs. 4 days in control) | 7 of 8 treated animals culture-negative at Day 14 |

Experimental Protocols

Protocol: Murine Model of Disseminated Candidiasis

This protocol provides a generalized workflow for assessing the in vivo efficacy of an antifungal agent like this compound.

1. Materials:

  • This compound and formulation vehicle

  • Candida albicans strain (e.g., SC5314)

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • Immunosuppressive agent (e.g., Cyclophosphamide)

  • 8-10 week old female BALB/c mice

  • Sterile saline, oral gavage needles, syringes

2. Fungal Inoculum Preparation:

  • Streak the C. albicans strain on an SDA plate and incubate at 30°C for 24-48 hours.

  • Inoculate a single colony into SDB and grow overnight at 30°C with shaking.

  • Wash the yeast cells twice with sterile saline by centrifugation.

  • Resuspend the pellet in sterile saline and count the cells using a hemocytometer.

  • Adjust the final concentration to 5 x 10^5 cells/mL for the infection.

3. Immunosuppression and Infection:

  • Administer cyclophosphamide (e.g., 150 mg/kg) intraperitoneally on Day -4 and Day -1 relative to infection to induce neutropenia.

  • On Day 0, infect mice by injecting 0.1 mL of the fungal inoculum (5 x 10^4 cells) via the lateral tail vein.

4. Drug Formulation and Administration:

  • Prepare the this compound formulation at the desired concentrations (e.g., 10, 25, 50 mg/kg). Ensure the compound is fully dissolved or homogeneously suspended.

  • Beginning 24 hours post-infection (Day +1), administer the formulation or vehicle control to the respective groups via oral gavage.

  • Continue treatment once or twice daily for a predetermined duration (e.g., 7 days).

5. Monitoring and Endpoints:

  • Monitor animals daily for clinical signs of illness (weight loss, lethargy) and record survival.

  • At the end of the treatment period (e.g., Day +8), euthanize all surviving animals.

  • Aseptically harvest kidneys.

  • Homogenize the kidneys in sterile saline.

  • Perform serial dilutions of the homogenate and plate on SDA to determine the fungal burden (CFU/gram of tissue).

6. Data Analysis:

  • Compare survival curves between groups using a Log-rank (Mantel-Cox) test.

  • Compare CFU counts between groups using a non-parametric test (e.g., Mann-Whitney U test).

Mandatory Visualizations

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14-demethylated Intermediates Lanosterol->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Ergosterol->Membrane This compound This compound Enzyme Lanosterol 14α-demethylase (CYP51A1) This compound->Enzyme Inhibits Enzyme->Lanosterol:n Catalyzes

Caption: Mechanism of this compound action on the fungal ergosterol pathway.

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Acclimatize Animals D Immunosuppress Animals A->D B Prepare Fungal Inoculum E Infect Animals (e.g., IV, Intranasal) B->E C Prepare this compound Formulations F Administer Treatment (Drug vs. Vehicle) C->F D->E E->F G Monitor Survival & Clinical Signs F->G H Endpoint: Harvest Target Organs G->H I Quantify Fungal Burden (CFU/gram) H->I J Statistical Analysis & Report I->J

Caption: General workflow for an in vivo antifungal efficacy study.

References

Technical Support Center: Addressing Embeconazole Resistance in Candida

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals investigating Embeconazole resistance in clinical isolates of Candida. Information regarding a specific systemic antifungal named "this compound" is limited in publicly available literature. However, the name is similar to "Eberconazole," a topical imidazole, and a research compound "this compound (CS-758)". This guide synthesizes information on these related azole compounds and the well-established principles of azole resistance in Candida to provide a comprehensive resource for a hypothetical novel triazole, herein referred to as this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel triazole antifungal agent. Like other azoles, its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.[3][4]

Q2: What are the primary mechanisms of this compound resistance in Candida species?

Resistance to this compound, like other azoles, is typically multifactorial. The most common mechanisms include:

  • Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing the binding affinity of this compound.[4][5][6]

  • Overexpression of Efflux Pumps: Increased expression of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) leads to the active removal of this compound from the fungal cell, preventing it from reaching its target.[7]

  • Target Enzyme Overexpression: Increased expression of the ERG11 gene can lead to higher levels of the target enzyme, requiring a higher concentration of this compound to achieve an inhibitory effect.[5][7]

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes in the ergosterol pathway, such as ERG3, can lead to the accumulation of alternative sterols that can support fungal growth in the absence of ergosterol.[8]

Q3: How is this compound resistance identified in a clinical isolate?

This compound resistance is primarily identified through antifungal susceptibility testing (AST). The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of this compound against a Candida isolate.[9][10] A high MIC value, compared to established breakpoints or the wild-type distribution, suggests resistance. Molecular methods, such as gene sequencing and expression analysis, are then used to elucidate the underlying resistance mechanisms.

Troubleshooting Guide

Q1: My Candida isolate shows a high this compound MIC in my initial screen. How do I confirm this finding?

  • Repeat the Antifungal Susceptibility Test: Ensure you are using a standardized method, such as the CLSI M27 broth microdilution protocol. Inconsistencies in inoculum preparation, incubation time, and reading of endpoints can affect MIC values.[9][11]

  • Use a Quality Control Strain: Include a known susceptible and a known resistant Candida strain in your assay to validate your results.

  • Verify the Purity of the Isolate: Ensure your Candida culture is pure and not contaminated with other organisms.[9]

Q2: I have confirmed a high this compound MIC. What is the next step to investigate the resistance mechanism?

  • Molecular Analysis: The next logical step is to investigate the common molecular mechanisms of azole resistance. This typically involves:

    • Sequencing the ERG11 gene: This will identify any point mutations that may be responsible for reduced drug binding.[4][5]

    • Quantifying the expression of ERG11, CDR1, and MDR1 genes: This can be done using reverse transcription quantitative PCR (RT-qPCR) to determine if overexpression of the target enzyme or efflux pumps is occurring.[5][7]

Q3: My RT-qPCR results show significant overexpression of CDR1. How do I interpret this?

Overexpression of CDR1 is a common mechanism of azole resistance in Candida.[7] This indicates that the isolate is likely actively pumping this compound out of the cell. This mechanism often confers cross-resistance to other azole antifungals.[12]

Q4: The ERG11 gene sequence of my resistant isolate has a mutation not previously reported. How can I determine if this mutation confers resistance?

  • Site-Directed Mutagenesis: Introduce the novel mutation into a susceptible strain of Candida. Then, perform antifungal susceptibility testing on the engineered strain. A significant increase in the MIC of this compound compared to the parent strain would provide strong evidence that the mutation confers resistance.

  • Homology Modeling: Use computational modeling to predict the effect of the amino acid substitution on the three-dimensional structure of the Erg11 protein and its interaction with this compound.

Data Presentation

Table 1: Hypothetical this compound MIC Breakpoints for Candida Species

Candida SpeciesSusceptible (S)Susceptible-Dose Dependent (SDD)Resistant (R)
C. albicans≤ 1 µg/mL2 µg/mL≥ 4 µg/mL
C. glabrata≤ 2 µg/mL4-8 µg/mL≥ 16 µg/mL
C. parapsilosis≤ 1 µg/mL2 µg/mL≥ 4 µg/mL
C. tropicalis≤ 1 µg/mL2 µg/mL≥ 4 µg/mL
C. krusei--All isolates considered intrinsically resistant

Note: These are hypothetical breakpoints for illustrative purposes. Official breakpoints are established by regulatory bodies like CLSI and EUCAST based on extensive clinical and microbiological data.

Table 2: Interpretation of Molecular Data in this compound-Resistant Candida Isolates

FindingInterpretationImplication
> 2-fold increase in ERG11 mRNA Overexpression of the target enzyme.Higher drug concentration needed for inhibition.
> 2-fold increase in CDR1/CDR2 mRNA Overexpression of ABC efflux pumps.Active drug efflux from the cell. Often associated with cross-resistance to other azoles.
> 2-fold increase in MDR1 mRNA Overexpression of an MFS efflux pump.Active drug efflux from the cell.
Presence of known resistance-conferring mutations in ERG11 Altered drug target with reduced binding affinity.This compound is less effective at inhibiting the enzyme.

Experimental Protocols

1. This compound Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the CLSI M27 methodology.

  • Materials:

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

    • 96-well microtiter plates.

    • This compound stock solution (in DMSO).

    • Candida isolate and quality control strains.

    • Spectrophotometer.

  • Methodology:

    • Prepare a stock solution of this compound and perform serial two-fold dilutions in RPMI-1640 medium in a 96-well plate to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).

    • Prepare a standardized inoculum of the Candida isolate in RPMI-1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

    • Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC by visual inspection or by reading the optical density at 530 nm. The MIC is the lowest concentration of this compound that causes a 50% reduction in growth compared to the growth control.[9][10]

2. Gene Expression Analysis by RT-qPCR

  • Materials:

    • RNA extraction kit.

    • cDNA synthesis kit.

    • qPCR master mix.

    • Primers for ERG11, CDR1, MDR1, and a housekeeping gene (e.g., ACT1).

  • Methodology:

    • Grow the Candida isolate to mid-log phase in a suitable broth medium, with and without a sub-inhibitory concentration of this compound.

    • Extract total RNA from the fungal cells.

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase.

    • Perform qPCR using primers specific for the target genes and the housekeeping gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the expression in the this compound-treated sample to the untreated control.

3. ERG11 Gene Sequencing

  • Materials:

    • Genomic DNA extraction kit.

    • PCR master mix.

    • Primers flanking the ERG11 gene.

    • DNA sequencing service.

  • Methodology:

    • Extract genomic DNA from the Candida isolate.

    • Amplify the ERG11 gene using PCR with the designed primers.

    • Purify the PCR product.

    • Send the purified PCR product for Sanger sequencing.

    • Align the resulting sequence with the wild-type ERG11 sequence from a susceptible reference strain to identify any mutations.

Visualizations

Ergosterol_Biosynthesis_Pathway Ergosterol Biosynthesis Pathway and Azole Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol Erg11 Lanosterol 14-alpha-demethylase (Erg11p) Lanosterol->Erg11 Ergosterol Ergosterol This compound This compound This compound->Erg11 Inhibition Erg11->Ergosterol Demethylation

Caption: Mechanism of action of this compound.

Resistance_Workflow Workflow for Investigating this compound Resistance start Clinical Isolate of Candida ast Antifungal Susceptibility Testing (AST) (Broth Microdilution) start->ast mic Determine MIC of this compound ast->mic susceptible Isolate is Susceptible mic->susceptible Low MIC resistant Isolate is Resistant (High MIC) mic->resistant High MIC molecular Molecular Analysis resistant->molecular erg11_seq Sequence ERG11 gene molecular->erg11_seq gene_exp RT-qPCR for ERG11, CDR1, MDR1 molecular->gene_exp mutation Mutation Found? erg11_seq->mutation overexpression Overexpression? gene_exp->overexpression report_mutation Report Mutation mutation->report_mutation Yes no_known_mech Investigate Novel Mechanisms mutation->no_known_mech No report_overexpression Report Overexpression overexpression->report_overexpression Yes overexpression->no_known_mech No Resistance_Mechanisms Logical Relationships of this compound Resistance Mechanisms Resistance This compound Resistance ReducedIntracellularDrug Reduced Intracellular Drug Concentration Resistance->ReducedIntracellularDrug AlteredDrugTarget Altered Drug Target Resistance->AlteredDrugTarget EffluxPumps Overexpression of Efflux Pumps ReducedIntracellularDrug->EffluxPumps TargetOverexpression Overexpression of ERG11 ReducedIntracellularDrug->TargetOverexpression TargetMutation Mutations in ERG11 AlteredDrugTarget->TargetMutation CDR1 CDR1/CDR2 (ABC) EffluxPumps->CDR1 MDR1 MDR1 (MFS) EffluxPumps->MDR1

References

Identifying and minimizing off-target effects of Embeconazole in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing the off-target effects of Embeconazole in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a broad-spectrum imidazole antifungal agent.[1] Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[2][3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.[2][3][4]

Q2: What are the known or suspected off-target effects of this compound?

As a topical agent, this compound has no detectable systemic absorption, which minimizes the risk of systemic off-target effects.[1][2] The most commonly reported side effects in clinical use are mild and transient local skin reactions such as itching, burning, and redness.[5][6][7]

However, as an imidazole derivative, there is a theoretical potential for interaction with mammalian cytochrome P450 (CYP) enzymes if it were to reach systemic circulation.[8] Imidazole antifungals are known to sometimes cause adverse reactions due to a lack of specificity, leading to interactions with mammalian CYP proteins.[8] Therefore, in in vitro studies using high concentrations or in novel formulations that might increase systemic exposure, inhibition of human CYP enzymes is a potential off-target effect to consider. Additionally, this compound has been noted to possess some anti-inflammatory and antibacterial properties against Gram-positive bacteria, suggesting other potential molecular interactions.[1][2][5]

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental results. Here are several strategies:

  • Concentration Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect in your model system. This can be determined by generating a dose-response curve.

  • Use of Controls: Include negative and positive controls in your experiments. A structurally similar but biologically inactive analog of this compound, if available, can be an excellent negative control.

  • Orthogonal Approaches: Confirm key findings using an alternative method. For example, if you observe a phenotype upon treatment with this compound, try to replicate the phenotype by genetically knocking down or knocking out the intended target (fungal lanosterol 14α-demethylase).

  • Target Engagement Assays: Directly confirm that this compound is binding to its intended target in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).

Troubleshooting Guides

Problem 1: Inconsistent or unexpected phenotypic results in cell-based assays.
Possible Cause Troubleshooting Step
Off-target effects The observed phenotype may be due to this compound binding to unintended cellular targets. Solution: Perform a proteome-wide target identification study, such as a Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS), to identify all cellular proteins that bind to this compound at the concentration used in your assay.
Compound concentration too high High concentrations can lead to non-specific effects and cytotoxicity. Solution: Perform a dose-response experiment to determine the minimal effective concentration. Correlate the phenotypic effect with on-target engagement.
Cell line-specific effects The off-target profile of a compound can vary between different cell lines. Solution: Test the effect of this compound in multiple relevant cell lines to see if the phenotype is consistent.
Compound degradation This compound may not be stable under your experimental conditions. Solution: Verify the stability of this compound in your cell culture medium over the time course of your experiment using techniques like HPLC.
Problem 2: Difficulty confirming that the observed effects are due to inhibition of lanosterol 14α-demethylase.
Possible Cause Troubleshooting Step
Lack of direct target engagement evidence The phenotypic effect may be indirect. Solution: Use a target engagement assay like CETSA to demonstrate that this compound directly binds to and stabilizes its target protein in your cells at the concentrations you are using.
Compensation by other pathways Cells may adapt to the inhibition of the target enzyme. Solution: Use genetic approaches, such as siRNA or CRISPR/Cas9, to knock down or knock out the target enzyme and see if this phenocopies the effect of this compound.
Off-target effects dominating the phenotype An off-target effect may be more potent than the on-target effect. Solution: Perform a differential analysis comparing the effects of this compound with a known specific inhibitor of the same target, if available. Also, consider performing a proteomic or transcriptomic analysis to identify other perturbed pathways.

Quantitative Data Summary

While specific quantitative data for this compound's off-target interactions are not widely published, the following table provides an illustrative comparison of in vitro activities for this compound and other topical antifungal agents against various dermatophytes. This highlights the on-target potency of this compound. Researchers should generate their own data for potential off-targets relevant to their experimental system.

Antifungal Agent Organism (Dermatophytes) Geometric Mean MIC (μg/ml)
Eberconazole Trichophyton spp., Microsporum spp., Epidermophyton floccosum0.11
ClotrimazoleTrichophyton spp., Microsporum spp., Epidermophyton floccosum0.22
MiconazoleTrichophyton spp., Microsporum spp., Epidermophyton floccosum0.43
KetoconazoleTrichophyton spp., Microsporum spp., Epidermophyton floccosum0.72
(Data adapted from in vitro susceptibility testing of 200 strains of dermatophytes)[9]

Experimental Protocols & Visualizations

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the binding of a drug to its target protein in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

CETSA_Workflow cluster_prep Cell Preparation cluster_heating Heat Challenge cluster_analysis Analysis cell_culture 1. Culture cells to desired confluency treatment 2. Treat cells with this compound or vehicle (DMSO) cell_culture->treatment aliquot 3. Aliquot cell suspension into PCR tubes treatment->aliquot heat_gradient 4. Apply temperature gradient using a thermocycler aliquot->heat_gradient lysis 5. Lyse cells and separate soluble and aggregated proteins heat_gradient->lysis detection 6. Detect soluble target protein (e.g., Western Blot, ELISA) lysis->detection data_analysis 7. Plot protein abundance vs. temperature to generate melting curves detection->data_analysis

CETSA experimental workflow.
  • Cell Culture and Treatment:

    • Culture your cells of interest (e.g., fungal cells or human cell lines) to approximately 80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer or medium.

    • Divide the cell suspension into two groups: one to be treated with a desired concentration of this compound and the other with the vehicle control (e.g., DMSO).

    • Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C to allow for drug uptake and target binding.

  • Heat Challenge:

    • Aliquot the treated and control cell suspensions into PCR tubes.

    • Place the tubes in a thermocycler and apply a temperature gradient for a short duration (e.g., 3-5 minutes). A typical gradient for mammalian cells might range from 40°C to 70°C.

    • After the heat challenge, cool the samples to room temperature.

  • Lysis and Protein Separation:

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) and mechanical disruption (e.g., freeze-thaw cycles or sonication).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Detection and Analysis:

    • Determine the concentration of the target protein (lanosterol 14α-demethylase) in the soluble fraction for each temperature point using a specific antibody via Western blotting or ELISA.

    • Plot the relative amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures for the this compound-treated sample indicates thermal stabilization and thus, direct binding of this compound to the target protein.

Proteomic Profiling for Off-Target Identification

To broadly identify potential off-targets, a proteomic approach can be employed. This involves comparing the protein expression profiles of cells treated with this compound to untreated cells.

Off_Target_Discovery cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cluster_validation Validation Phase cell_treatment Cells treated with this compound protein_extraction Protein Extraction and Digestion cell_treatment->protein_extraction lc_ms LC-MS/MS Analysis protein_extraction->lc_ms protein_quant Protein Identification and Quantification lc_ms->protein_quant bioinformatics Bioinformatic Analysis (Pathway Enrichment) protein_quant->bioinformatics target_validation Candidate Off-Target Validation bioinformatics->target_validation biochemical_assays Biochemical Assays target_validation->biochemical_assays cellular_assays Cellular Assays (e.g., CETSA) target_validation->cellular_assays

Proteomic profiling workflow.
  • Cell Treatment and Lysis: Treat your chosen cell line with this compound at a relevant concentration and for a specific duration. Include a vehicle-treated control group. After treatment, harvest and lyse the cells.

  • Protein Extraction and Digestion: Extract total protein from the cell lysates and quantify the protein concentration. Digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

  • Data Analysis: Use bioinformatics software to compare the protein expression levels between the this compound-treated and control groups. Identify proteins that are significantly up- or down-regulated.

  • Pathway Analysis: Perform pathway enrichment analysis on the differentially expressed proteins to identify cellular pathways that are perturbed by this compound treatment. This can provide clues about potential off-target effects.

  • Candidate Validation: Validate potential off-targets identified through the proteomic screen using orthogonal methods, such as specific enzyme activity assays, binding assays, or target-specific CETSA.

By following these guidelines and protocols, researchers can more effectively identify and minimize the off-target effects of this compound, leading to more accurate and reliable experimental outcomes.

References

Managing variability in Embeconazole experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals manage variability in experimental results involving the antifungal agent Embeconazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an imidazole derivative antifungal agent.[1] Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its structural integrity and fluidity.[2] By blocking this enzyme, this compound depletes ergosterol and causes the accumulation of toxic precursor sterols, leading to disruption of the cell membrane and ultimately inhibiting fungal growth.[2] Depending on the concentration, its effect can be fungistatic (inhibiting growth) or fungicidal (killing the fungus).[1]

Q2: What are the most common sources of variability in in vitro antifungal susceptibility testing?

Variability in in vitro tests, such as determining the Minimum Inhibitory Concentration (MIC), is a well-documented challenge. Many factors can influence the outcome of these assays.[3] Without standardization, inter-laboratory comparisons of MIC values can be suboptimal.[3] Key sources of variability include:

  • Inoculum: The size and preparation method of the fungal inoculum are critical. Spectrophotometric methods for inoculum preparation are often recommended for higher reproducibility.[4]

  • Growth Medium: The type of medium, its pH, and even the specific batch can affect fungal growth and drug activity.[4][5]

  • Incubation Conditions: Time and temperature of incubation significantly impact results. For many Candida species, results can differ between 24 and 48 hours of incubation.[5]

  • Endpoint Reading: The method used to determine the MIC (e.g., visual inspection vs. spectrophotometer) and the criteria for defining inhibition (e.g., 50% vs. 90% reduction in growth) are major sources of variation.[6]

  • Trailing Growth: Azole antifungals, including this compound, can sometimes exhibit a "trailing" effect, where a small amount of residual growth occurs over a range of drug concentrations, making the precise MIC endpoint difficult to determine.[6]

Q3: What are the standard reference methods for conducting antifungal susceptibility tests?

The two most widely recognized standard methods are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7] These organizations have developed detailed, standardized protocols for broth microdilution testing of yeasts and filamentous fungi to ensure that results are reproducible and comparable across different laboratories.[4][8][9] Following these guidelines is the best practice for minimizing variability.

Q4: How does the "trailing growth" phenomenon affect MIC determination for this compound?

Troubleshooting Guide

Problem: My MIC values for this compound are highly variable between experiments.

High variability in Minimum Inhibitory Concentration (MIC) values is a common issue in antifungal susceptibility testing.[3] This can often be traced back to subtle inconsistencies in experimental setup and execution.

Potential CauseRecommended Solution
Inconsistent Inoculum Size The final concentration of fungal cells is a critical variable.[4][5] Standardize your inoculum preparation using a spectrophotometer to ensure the cell density is consistent for every experiment. Sub-culture yeasts on fresh agar to ensure viability before preparing the inoculum.[4]
Variation in Incubation Time Incubation duration can significantly alter MIC results, especially for yeast species.[5] Strictly adhere to the incubation times specified in standardized protocols (e.g., 24 hours for Candida species). Use a timer and read all plates at the same time point.[4]
Medium Composition and pH The pH of the growth medium can alter the activity of antifungal agents.[4] Use a buffered medium, such as RPMI 1640 with MOPS buffer, to maintain a stable pH. Always use the same batch of medium for a set of comparative experiments if possible.[5]
Subjective Endpoint Reading The "trailing growth" effect common with azoles can make visual MIC determination subjective.[6] Use a plate reader to get quantitative optical density (OD) measurements. Define the MIC as the concentration causing a ≥50% reduction in OD compared to the drug-free control well.[6]
Problem: I am observing unexpected resistance to this compound in a normally susceptible fungal strain.

Apparent resistance can arise from experimental artifacts or the emergence of true biological resistance.

Potential CauseRecommended Solution
Inoculum Too High An overly dense inoculum can overwhelm the drug, leading to an artificially high MIC value.[5] Re-verify your inoculum preparation and cell counting procedures to ensure you are using the correct final concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[4]
Degraded this compound Stock This compound, like other azoles, can degrade over time, especially in solution or when improperly stored.[10] Prepare fresh stock solutions from powder for each experiment or store small aliquots at -80°C and avoid repeated freeze-thaw cycles.
Incorrect Endpoint Interpretation Mistaking trailing growth for true resistance is a common error.[6] Ensure you are applying the correct endpoint rule (≥50% inhibition for azoles) and not reading the MIC at 100% inhibition, which can be misleading.[6]
Emergence of Resistance While less common within a single experiment, prolonged exposure or repeated sub-culturing in the presence of the drug can select for resistant mutants.[9] Always use fresh isolates from a frozen stock for your experiments. If resistance is suspected, perform genetic analysis to check for mutations in the target enzyme (lanosterol 14α-demethylase).

Key Experimental Protocol

Broth Microdilution MIC Assay for Yeasts (Based on CLSI M27 Principles)

This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast species like Candida albicans.

1. Reagent and Media Preparation:

  • This compound Stock Solution: Prepare a 100X stock solution in Dimethyl Sulfoxide (DMSO).

  • Growth Medium: Use RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS acid to pH 7.0.

  • Inoculum Preparation:

    • Sub-culture the yeast on Sabouraud Dextrose Agar at 35°C for 24 hours to ensure viability and purity.[4]

    • Suspend several colonies in sterile saline.

    • Adjust the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[4]

    • Dilute this suspension in the growth medium to achieve the final required inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[4]

2. Plate Preparation:

  • Dispense 100 µL of growth medium into all wells of a 96-well microtiter plate.

  • Add 100 µL of the 100X this compound stock to the first column, resulting in a 2X concentration.

  • Perform a 2-fold serial dilution across the plate by transferring 100 µL from each well to the next. Discard the final 100 µL from the last drug-containing well. This creates a gradient of this compound concentrations at a 1X final concentration after adding the inoculum.

  • Leave one column drug-free as a growth control and another well with medium only as a sterility control.

3. Inoculation and Incubation:

  • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

  • Seal the plate and incubate at 35°C for 24-48 hours. The incubation time should be standardized across all experiments.[4]

4. Reading and Interpreting Results:

  • Visual Reading: Use a reading mirror to observe the wells. The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control.[6]

  • Spectrophotometric Reading: Read the optical density (OD) of the plate at a suitable wavelength (e.g., 530 nm). Calculate the percentage of growth inhibition for each well relative to the growth control. The MIC is the lowest drug concentration that shows ≥50% growth inhibition.

Visualizations

This compound's Mechanism of Action

embeconazole_mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action Lanosterol Lanosterol 14-alpha-demethylated sterols 14-alpha-demethylated sterols Lanosterol->14-alpha-demethylated sterols Lanosterol 14-alpha-demethylase (CYP51A1) Ergosterol Ergosterol 14-alpha-demethylated sterols->Ergosterol Multiple Steps Fungal_Membrane Fungal Cell Membrane (Integrity & Fluidity) Ergosterol->Fungal_Membrane Essential Component This compound This compound Lanosterol 14-alpha-demethylase\n(CYP51A1) Lanosterol 14-alpha-demethylase (CYP51A1) This compound->Lanosterol 14-alpha-demethylase\n(CYP51A1) INHIBITS

Caption: this compound inhibits Lanosterol 14α-demethylase, blocking ergosterol synthesis.

Experimental Workflow: Broth Microdilution Assay

experimental_workflow Start Start: Prepare Fungal Culture PrepInoculum Prepare & Standardize Inoculum (Spectrophotometer) Start->PrepInoculum Inoculate Inoculate Plate with Fungal Suspension PrepInoculum->Inoculate PrepPlate Prepare 96-Well Plate (Serial Drug Dilution) PrepPlate->Inoculate Incubate Incubate at 35°C (24-48 hours) Inoculate->Incubate ReadResults Read MIC Endpoint (≥50% Growth Inhibition) Incubate->ReadResults End End: Determine MIC ReadResults->End

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Troubleshooting Logic for MIC Variability

troubleshooting_mic Start High MIC Variability Observed CheckInoculum Is Inoculum Standardized? Start->CheckInoculum CheckConditions Are Incubation Conditions (Time, Temp) Consistent? CheckInoculum->CheckConditions Yes SolutionInoculum Solution: Use Spectrophotometer for Inoculum Prep CheckInoculum->SolutionInoculum No CheckReading Is Endpoint Reading Method (e.g., ≥50% rule) Consistent? CheckConditions->CheckReading Yes SolutionConditions Solution: Use Calibrated Timers and Incubators CheckConditions->SolutionConditions No SolutionReading Solution: Use Plate Reader and a Fixed % Inhibition Rule CheckReading->SolutionReading No FurtherChecks Check Medium (pH, batch) and Drug Stock Integrity CheckReading->FurtherChecks Yes

Caption: A decision-making guide for troubleshooting sources of MIC variability.

References

Enhancing Embeconazole efficacy through synergistic drug combinations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating synergistic drug combinations with Embeconazole.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for seeking synergistic drug combinations with this compound?

A1: this compound, a triazole antifungal, inhibits ergosterol biosynthesis, a crucial process for fungal cell membrane integrity.[1][2] While effective, combining this compound with another antifungal agent that has a different mechanism of action can offer several advantages. These include potentially increasing the efficacy against resistant strains, reducing the required dosage of each drug to minimize toxicity, and producing a fungicidal effect where single agents may only be fungistatic.[3][4] The goal of combination therapy is to create a more robust and durable antifungal effect.[3]

Q2: Which classes of antifungal drugs are promising candidates for synergistic combinations with this compound?

A2: Based on their mechanisms of action, several classes of antifungals are promising candidates for synergy with this compound:

  • Echinocandins (e.g., Caspofungin, Micafungin): These drugs inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[5] The simultaneous disruption of both the cell membrane (by this compound) and the cell wall (by an echinocandin) can lead to a potent synergistic effect.[6][7]

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[1] While there can be concerns of antagonism as azoles reduce the target for polyenes, studies have shown that at certain concentrations, they can be synergistic.[8][9]

  • Allylamines (e.g., Terbinafine): Terbinafine inhibits squalene epoxidase, an enzyme that acts earlier in the ergosterol biosynthesis pathway than the target of azoles.[3][10] This dual targeting of the same pathway can lead to a more complete shutdown of ergosterol production and result in synergy.[11][12]

Q3: How is synergy quantitatively measured in in vitro experiments?

A3: The most common method for quantifying synergy is the checkerboard assay, which is used to calculate the Fractional Inhibitory Concentration Index (FICI).[13][14] The FICI is the sum of the Fractional Inhibitory Concentrations (FICs) of each drug in the combination. The FIC for each drug is calculated as the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone.[15]

The FICI is interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Indifference (or Additive): 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Q4: What is the underlying molecular mechanism of synergy between azoles and echinocandins?

A4: The synergy between azoles (like this compound) and echinocandins arises from their complementary attacks on the fungal cell's protective barriers. This compound weakens the cell membrane by depleting ergosterol, which in turn can increase the stress on the cell wall.[1][3] Echinocandins directly inhibit cell wall synthesis.[5] This combined assault triggers cellular stress response pathways, such as the Cell Wall Integrity (CWI) pathway, which may be overwhelmed, leading to cell death.[16][17][18][19][20]

Troubleshooting Guides

Checkerboard Assay Issues

Q: My checkerboard assay results are inconsistent between experiments. What could be the cause?

A: Inconsistent results in checkerboard assays can stem from several factors:

  • Inoculum preparation: Ensure the fungal inoculum is at the correct density (typically 0.5 McFarland standard) and in the logarithmic growth phase. Variability in inoculum size can significantly affect MIC values.[21]

  • Drug dilutions: Inaccurate serial dilutions are a common source of error. Use calibrated pipettes and ensure thorough mixing at each dilution step.[22]

  • Incubation conditions: Maintain consistent incubation time and temperature, as these can influence fungal growth and drug activity.[21]

  • Plate reading: Subjectivity in visual reading of MIC endpoints can lead to variability. Using a spectrophotometric plate reader to measure optical density can provide more objective results.[23]

Q: I am observing a "trailing effect" (residual growth at concentrations above the MIC) with this compound. How should I interpret the MIC?

A: The trailing effect is common with azole antifungals. The recommended approach is to read the MIC at a point of significant growth inhibition (e.g., 50% or 90% reduction in turbidity compared to the growth control), as defined by standardized guidelines (e.g., CLSI or EUCAST).[14] It is crucial to be consistent with the chosen endpoint for all readings in a study.

Q: My results show antagonism between this compound and another drug, which is unexpected. What should I do?

A: Unexpected antagonism should be investigated carefully:

  • Verify drug concentrations: Double-check all calculations and dilutions to ensure the correct drug concentrations were used.

  • Consider the mechanism of action: Some drug combinations can be genuinely antagonistic. For example, if one drug requires an active cellular process that is inhibited by the second drug, antagonism may occur.[8]

  • Repeat the experiment: If the antagonism is weak (FICI slightly above 4.0), it may be within the range of experimental variability. Repeat the assay to confirm the result.

  • Use a secondary assay: Perform a time-kill curve analysis to confirm the interaction observed in the checkerboard assay.[24]

Time-Kill Curve Analysis Issues

Q: My time-kill curves show no difference between the combination and the most active single agent. Does this mean there is no synergy?

A: Not necessarily. Synergy in a time-kill assay is defined as a ≥2-log10 decrease in CFU/mL for the combination compared to the most active single agent at a specific time point (usually 24 or 48 hours).[25][26] If the single agent is already highly effective, it may be difficult to demonstrate a further 100-fold reduction in viable cells. In such cases, the interaction may be considered indifferent. It is also possible that synergy occurs at a different time point or with different drug concentrations.

Q: I am concerned about drug carryover affecting my colony counts in the time-kill assay. How can I address this?

A: Antifungal carryover on the agar plates can inhibit the growth of the fungi, leading to falsely low colony counts. To mitigate this:

  • Serial dilutions: Ensure that the samples are sufficiently diluted before plating so that the concentration of the drug in the plated aliquot is well below the MIC.

  • Filtration: For drugs with significant carryover potential, you can filter the sample to remove the drug before plating the filter on the agar.[27]

  • Validation: Perform a validation experiment to confirm that your plating method does not result in significant drug carryover.[27]

Quantitative Data Summary

The following tables summarize in vitro synergy data for azole antifungals in combination with other drug classes against various fungal pathogens. While these data are not specific to this compound, they provide a strong rationale for which combinations to investigate.

Table 1: Synergy of Azoles and Echinocandins

Fungal SpeciesAzoleEchinocandinFICI RangeSynergy (%)Reference
Aspergillus flavusItraconazoleCaspofungin0.004 - 0.50253.5[7]
Aspergillus flavusVoriconazoleAnidulafungin0.002 - 0.50280.8[7]
Candida aurisVoriconazoleMicafungin0.15 - 0.5100[6]
Candida aurisIsavuconazoleCaspofungin≤ 0.5100[6]

Table 2: Synergy of Azoles and Polyenes

Fungal SpeciesAzolePolyeneFICI RangeSynergy (%)Reference
Aspergillus fumigatusVoriconazoleAmphotericin BNot specified20 - 31[8][28]
Candida albicansFluconazoleAmphotericin BNot specifiedNot specified[9]

Table 3: Synergy of Azoles and Terbinafine

Fungal SpeciesAzoleTerbinafineFICI RangeSynergy (%)Reference
Scedosporium prolificansVoriconazoleTerbinafine<1 to 0.02100[12][23]
Scedosporium prolificansItraconazoleTerbinafine<1 to 0.02100[12][23]
Trichophyton rubrumEfinaconazoleTerbinafineNot specified43.8[10]

Experimental Protocols

1. Checkerboard Broth Microdilution Assay

This protocol is for determining the in vitro interaction between this compound and a second antifungal agent.

Materials:

  • 96-well microtiter plates

  • This compound and second test drug stock solutions

  • RPMI-1640 medium (buffered with MOPS)

  • Fungal inoculum (adjusted to 0.5 McFarland standard)

  • Multichannel pipette

  • Incubator (35°C)

  • Microplate reader (optional)

Procedure:

  • Prepare stock solutions of this compound and the second drug in a suitable solvent (e.g., DMSO) at a concentration 100x the highest final concentration to be tested.

  • In a 96-well plate, add 50 µL of RPMI-1640 medium to all wells except those in column 1 and row A.

  • Prepare serial two-fold dilutions of this compound (Drug A) horizontally across the plate. Add 100 µL of 4x the final starting concentration of this compound to the first well of each row to be tested, and then perform serial dilutions across the row.

  • Prepare serial two-fold dilutions of the second drug (Drug B) vertically down the plate. Add 100 µL of 4x the final starting concentration of Drug B to the first well of each column to be tested, and then perform serial dilutions down the column.

  • The result is a checkerboard pattern where each well has a unique combination of concentrations of the two drugs.

  • Prepare the fungal inoculum in RPMI-1640 to a final concentration of 2x the desired final inoculum size (e.g., 1-5 x 10^3 CFU/mL).

  • Add 100 µL of the fungal inoculum to each well.

  • Include control wells: growth control (no drug), sterility control (no inoculum), and single-drug controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that causes a predefined level of growth inhibition (e.g., 50% or 90%) compared to the growth control.

  • Calculate the FICI as described in the FAQs.

2. Time-Kill Curve Analysis

This protocol assesses the dynamic interaction between this compound and a second antifungal agent over time.

Materials:

  • Sterile culture tubes

  • This compound and second test drug stock solutions

  • RPMI-1640 medium (buffered with MOPS)

  • Fungal inoculum

  • Shaking incubator (35°C)

  • Spectrophotometer

  • Sterile saline or PBS for dilutions

  • Sabouraud Dextrose Agar (SDA) plates

  • Spreader or plating beads

Procedure:

  • Prepare tubes with RPMI-1640 medium containing the drugs at the desired concentrations (e.g., 1x MIC, 2x MIC) alone and in combination. Include a drug-free growth control tube.

  • Prepare a fungal inoculum adjusted to a starting density of approximately 1-5 x 10^5 CFU/mL. Add the inoculum to each tube.

  • Incubate the tubes at 35°C in a shaking incubator.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot from each tube.

  • Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.

  • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.

  • Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

  • Count the number of colonies on the plates to determine the CFU/mL for each time point.

  • Plot the log10 CFU/mL versus time for each drug concentration and the combination.

  • Analyze the curves for synergy (≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent), indifference, or antagonism.

Visualizations

Synergy_Mechanism cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall Ergosterol Ergosterol CWI Cell Wall Integrity (CWI) Pathway Ergosterol->CWI Membrane Stress Glucan β-(1,3)-D-Glucan Glucan->CWI Wall Stress Death Fungal Cell Death CWI->Death Overwhelmed Response This compound This compound This compound->Ergosterol Inhibits Synthesis Echinocandin Echinocandin Echinocandin->Glucan Inhibits Synthesis Synergy_Workflow start Start: Hypothesis of Synergy mic Determine MIC of Single Agents start->mic checkerboard Perform Checkerboard Assay mic->checkerboard fici Calculate FICI checkerboard->fici interpret Interpret FICI (Synergy, Indifference, Antagonism) fici->interpret timekill Perform Time-Kill Curve Analysis interpret->timekill Synergy or Equivocal Result end End: Confirmed Interaction interpret->end Clear Indifference or Antagonism confirm Confirm Synergy/Indifference timekill->confirm confirm->end Troubleshooting_Tree start Inconsistent Checkerboard Results q1 Is inoculum preparation consistent? start->q1 a1_no No: Standardize inoculum preparation and re-test q1->a1_no No q2 Are drug dilutions accurate? q1->q2 Yes a1_yes Yes a2_no No: Verify calculations and pipetting technique q2->a2_no No q3 Are incubation conditions stable? q2->q3 Yes a2_yes Yes a3_no No: Ensure consistent time and temperature q3->a3_no No q4 Is MIC reading objective? q3->q4 Yes a3_yes Yes a4_yes Yes: Consider biological variability or use secondary assay (Time-Kill) q4->a4_yes Yes a4_no No: Use spectrophotometric reading and standardized endpoint (e.g., 50% inhibition) q4->a4_no No

References

Validation & Comparative

A Comparative Analysis of Embeconazole and Fluconazole Against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antifungal agents Embeconazole and Fluconazole against Candida albicans, the most common causative agent of candidiasis. This document synthesizes available preclinical data, outlines key experimental methodologies for comparative analysis, and visualizes relevant biological pathways and workflows.

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections. The azole class of antifungal agents remains a cornerstone of anti-candida therapy. This guide focuses on a comparative evaluation of two such agents: the widely-used Fluconazole and the newer imidazole, this compound (often referred to as Eberconazole). Both drugs target the fungal ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. Understanding the subtle and significant differences in their efficacy and mechanisms of action is crucial for the development of new therapeutic strategies and for optimizing clinical outcomes.

Mechanism of Action

Both this compound and Fluconazole function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a key component of the ergosterol biosynthesis pathway. Its inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disrupts membrane fluidity and the function of membrane-bound proteins, ultimately inhibiting fungal growth.[1] While both drugs share this primary target, differences in their chemical structure may influence their binding affinity to the enzyme and their effectiveness against resistant strains.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibition Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 14-demethylanosterol 14-demethylanosterol Lanosterol->14-demethylanosterol Lanosterol 14-alpha-demethylase (ERG11) Zymosterol Zymosterol 14-demethylanosterol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol This compound This compound Lanosterol 14-alpha-demethylase (ERG11) Lanosterol 14-alpha-demethylase (ERG11) This compound->Lanosterol 14-alpha-demethylase (ERG11) inhibit Fluconazole Fluconazole Fluconazole->Lanosterol 14-alpha-demethylase (ERG11) inhibit

Figure 1: Simplified Ergosterol Biosynthesis Pathway and the Target of Azole Antifungals.

Comparative In Vitro Efficacy

Direct head-to-head comparative studies detailing the in vitro efficacy of this compound and Fluconazole against Candida albicans are limited in the public domain. However, by collating data from various sources, a preliminary comparison can be drawn. It is important to note that variations in experimental conditions between studies can influence results.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. It is a fundamental measure of an antifungal's potency.

Antifungal AgentMIC Range (µg/mL) against C. albicansMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
This compound 0.03 - 2Not widely reportedNot widely reported[2]
Fluconazole ≤0.25 - >640.25 - 20.5 - 8[3]

Note: The reported MIC range for this compound is from a study comparing it to other topical azoles against dermatophytes, with some data on Candida species. The MIC values for Fluconazole are well-established and can vary depending on the specific strain and its resistance profile.

Time-Kill Kinetics
Biofilm Inhibition and Eradication

Candida albicans biofilms are a significant clinical challenge due to their inherent resistance to antifungal agents. The ability of an antifungal to inhibit biofilm formation and eradicate established biofilms is a critical measure of its potential clinical utility. Studies have shown that Fluconazole has limited efficacy against mature C. albicans biofilms, often requiring concentrations significantly higher than the MIC for planktonic cells.[6][7][8] While specific data on this compound's activity against C. albicans biofilms is not available, its efficacy against fluconazole-resistant planktonic forms suggests it may have potential in this area.[1]

Comparative In Vivo Efficacy

In vivo studies in animal models are essential for evaluating the therapeutic potential of antifungal agents. A murine model of disseminated candidiasis is commonly used for this purpose. While direct comparative in vivo studies between this compound and Fluconazole against systemic C. albicans infection were not found, Fluconazole has been extensively studied in this model and has demonstrated efficacy in reducing fungal burden in organs like the kidneys.[9][10] Preclinical studies on this compound have primarily focused on topical applications for dermatophytosis and cutaneous candidiasis, where it has shown efficacy comparable or superior to other topical azoles.[1][11]

Experimental Protocols

For a direct and robust comparative analysis of this compound and Fluconazole, standardized experimental protocols are critical. The following sections detail the methodologies for the key experiments discussed.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the standard for determining the MIC of antifungal agents.

cluster_workflow MIC Determination Workflow A Prepare serial dilutions of this compound and Fluconazole in a 96-well plate B Inoculate each well with a standardized suspension of Candida albicans A->B C Incubate the plate at 35°C for 24-48 hours B->C D Visually or spectrophotometrically determine the lowest concentration that inhibits growth (MIC) C->D

Figure 2: Workflow for MIC Determination using Broth Microdilution.

Protocol:

  • Preparation of Antifungal Solutions: Prepare stock solutions of this compound and Fluconazole. Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation: Culture Candida albicans on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

Time-Kill Assay

This assay determines the rate at which an antifungal agent kills a fungal population.

cluster_workflow Time-Kill Assay Workflow A Prepare tubes with RPMI-1640 medium containing different concentrations of this compound or Fluconazole B Inoculate tubes with a standardized suspension of Candida albicans A->B C Incubate tubes at 35°C with agitation B->C D At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots C->D E Perform serial dilutions and plate on agar plates D->E F Incubate plates and count Colony Forming Units (CFUs) E->F G Plot log10 CFU/mL versus time F->G

Figure 3: Workflow for Antifungal Time-Kill Assay.

Protocol:

  • Preparation: Prepare tubes containing RPMI-1640 medium with various concentrations of this compound or Fluconazole (e.g., 1x, 4x, and 16x MIC).

  • Inoculation: Inoculate the tubes with a standardized Candida albicans suspension to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the tubes at 35°C with constant agitation.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.

  • Quantification: Perform serial dilutions of the aliquots and plate them on Sabouraud Dextrose Agar. After incubation, count the number of colonies to determine the CFU/mL.

  • Analysis: Plot the log₁₀ CFU/mL against time for each antifungal concentration. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is typically considered fungicidal.

Biofilm Inhibition and Eradication Assays

These assays measure the ability of an antifungal to prevent biofilm formation and to destroy pre-formed biofilms.

cluster_inhibition Biofilm Inhibition Assay cluster_eradication Biofilm Eradication Assay I1 Add Candida albicans suspension and antifungal dilutions to a 96-well plate simultaneously I2 Incubate for 24-48 hours to allow biofilm formation I3 Wash wells to remove non-adherent cells I4 Quantify the remaining biofilm (e.g., using XTT assay) E1 Allow Candida albicans to form a mature biofilm in a 96-well plate (24-48 hours) E2 Wash wells and add antifungal dilutions to the pre-formed biofilms E3 Incubate for another 24 hours E4 Wash wells and quantify the remaining viable biofilm (e.g., using XTT assay)

Figure 4: Workflows for Biofilm Inhibition and Eradication Assays.

Protocol (using XTT reduction assay for quantification):

  • Biofilm Formation:

    • For Inhibition Assay: Add a standardized Candida albicans suspension and the desired concentrations of this compound or Fluconazole to the wells of a 96-well plate.

    • For Eradication Assay: Add a standardized Candida albicans suspension to the wells and incubate for 24-48 hours to allow mature biofilms to form. Then, wash the wells and add fresh medium containing the antifungal agents.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Washing: After incubation, carefully wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Quantification (XTT Assay): Add a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione to each well. Incubate in the dark. Metabolically active cells will reduce the XTT to a formazan product, resulting in a color change that can be measured spectrophotometrically.

  • Analysis: The reduction in color intensity in the presence of the antifungal compared to the control indicates the inhibition or eradication of the biofilm.

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This model assesses the therapeutic efficacy of antifungals in a living organism.

cluster_workflow Murine Model of Disseminated Candidiasis Workflow A Induce immunosuppression in mice (optional, e.g., with cyclophosphamide) B Infect mice intravenously with a standardized inoculum of Candida albicans A->B C Initiate treatment with this compound, Fluconazole, or a vehicle control at specified doses and durations B->C D Monitor mice for survival and clinical signs C->D E At the end of the study, harvest organs (e.g., kidneys) D->E F Homogenize organs and plate dilutions to determine fungal burden (CFU/gram of tissue) E->F

Figure 5: Workflow for In Vivo Efficacy Testing in a Murine Model.

Protocol:

  • Animal Model: Use immunocompetent or immunosuppressed mice (e.g., neutropenic models).

  • Infection: Inject mice intravenously via the lateral tail vein with a lethal or sublethal dose of Candida albicans.

  • Treatment: At a predetermined time post-infection, begin treatment with this compound, Fluconazole, or a vehicle control. Administer the drugs at various doses and for a specified duration.

  • Monitoring: Monitor the mice daily for survival, weight loss, and other clinical signs of illness.

  • Endpoint Analysis: At the end of the experiment, humanely euthanize the mice. Aseptically remove target organs (typically the kidneys, as they are a primary site of fungal colonization). Homogenize the organs and plate serial dilutions to determine the fungal burden (CFU per gram of tissue).

  • Analysis: Compare the survival rates and organ fungal burdens between the treated and control groups to determine the efficacy of the antifungal agents.

Conclusion

Both this compound and Fluconazole are important antifungal agents that target the ergosterol biosynthesis pathway in Candida albicans. While Fluconazole is a well-established and extensively studied drug, this compound shows promise, particularly against some azole-resistant strains.[1] However, a comprehensive, direct comparative analysis based on standardized experimental protocols is necessary to fully elucidate their relative strengths and weaknesses. The experimental workflows and methodologies detailed in this guide provide a framework for such a comparative study. The data generated from these experiments would be invaluable for guiding future drug development efforts and for optimizing the clinical management of Candida albicans infections. Further research is warranted to generate head-to-head comparative data for these two antifungal agents.

References

In Vitro Antifungal Spectrum: A Comparative Analysis of Embeconazole and Ketoconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of in vitro studies reveals the comparative antifungal spectra of Embeconazole and the established antifungal agent, Ketoconazole. This guide synthesizes available minimum inhibitory concentration (MIC) data to provide researchers, scientists, and drug development professionals with a clear comparison of the two compounds against clinically relevant fungal pathogens.

Executive Summary

This compound, a newer triazole antifungal, demonstrates potent in vitro activity against a broad spectrum of fungal species, including various Candida and Aspergillus isolates. When compared to the imidazole antifungal, Ketoconazole, this compound generally exhibits lower MIC values, suggesting a higher potency against many of the tested fungi. This guide presents a detailed breakdown of the in vitro susceptibility data for both compounds, outlines the experimental methodologies used to obtain this data, and provides visual representations of their shared mechanism of action and the experimental workflow for susceptibility testing.

Comparative Antifungal Potency: MIC Data

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound and Ketoconazole against various Candida and Aspergillus species, as determined by broth microdilution methods conforming to the standards set by the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.

Table 1: In Vitro Antifungal Activity of this compound (CS-758) against Candida Species

Fungal SpeciesNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans139≤0.008 - 0.250.0160.031
Candida glabrata400.031 - 10.250.5
Candida krusei200.063 - 10.250.5
Candida parapsilosis20≤0.008 - 0.0310.0160.016
Candida tropicalis20≤0.008 - 0.0630.0160.031

Data sourced from Tawara et al. (2002).

Table 2: In Vitro Antifungal Activity of Ketoconazole against Candida Species

Fungal SpeciesNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans2010.03 - >256--
Candida glabrata----
Candida krusei96---
Candida parapsilosis----
Candida tropicalis----

Note: Comprehensive MIC₅₀ and MIC₉₀ data for Ketoconazole against all corresponding species from a single CLSI-methodology study was not available in the public domain. The provided range for C. albicans is from a study by Erturan et al. (2016). Other studies show MIC ranges for various Candida species to be between <0.03 to 15.63 µg/ml.

Table 3: In Vitro Antifungal Activity of this compound (CS-758) against Aspergillus Species

Fungal SpeciesNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatus50≤0.016 - 0.120.0630.12
Aspergillus flavus200.031 - 0.120.0630.12
Aspergillus niger200.063 - 0.250.120.25

Data sourced from Tawara et al. (2002).

Table 4: In Vitro Antifungal Activity of Ketoconazole against Aspergillus Species

Fungal SpeciesNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus spp.108---

Note: A study by Badiee et al. (2012) on 108 Aspergillus species found all to be sensitive to Ketoconazole by the CLSI M38-A method, though specific MIC ranges were not detailed in the abstract. Another study indicated that itraconazole was significantly more active than ketoconazole against Aspergillus species.

Mechanism of Action: A Shared Pathway

Both this compound and Ketoconazole belong to the azole class of antifungal agents and share a common mechanism of action. They inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, which disrupts the structure and function of the cell membrane, ultimately inhibiting fungal growth.

Azole_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_inhibition Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Biosynthesis Disrupted_Membrane Disrupted Cell Membrane & Fungal Growth Inhibition Lanosterol_14a_demethylase->Disrupted_Membrane Fungal_Cell_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Integral Component Azole_Antifungals This compound & Ketoconazole Inhibition Azole_Antifungals->Inhibition Inhibition->Lanosterol_14a_demethylase

Mechanism of action for azole antifungals.

Experimental Protocols

The in vitro antifungal susceptibility data presented in this guide were primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) documents M27-A for yeasts and M38-A for filamentous fungi.

Broth Microdilution Method (CLSI M27-A/M38-A)
  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies. A suspension of the fungal cells or conidia is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a standardized cell concentration (e.g., 0.5 McFarland standard). This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration.

  • Antifungal Agent Preparation: Stock solutions of this compound and Ketoconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). A series of twofold serial dilutions of each antifungal agent are then prepared in a 96-well microtiter plate using a standardized growth medium, such as RPMI-1640.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. The plates are then incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours for yeasts, and longer for some filamentous fungi).

  • MIC Determination: Following incubation, the microtiter plates are examined for visible fungal growth. The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to a drug-free control well. For azole antifungals, this is often a prominent reduction in turbidity (e.g., ≥50% inhibition).

MIC_Testing_Workflow Start Start: Fungal Isolate Culture Culture on Agar Medium Start->Culture Inoculum_Prep Prepare Standardized Inoculum Suspension Culture->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Drug_Prep Prepare Serial Dilutions of Antifungal Agent Drug_Prep->Inoculation Incubation Incubate at Controlled Temperature Inoculation->Incubation Read_Results Visually or Spectrophotometrically Assess Fungal Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End: Report MIC Value Determine_MIC->End

Experimental workflow for MIC determination.

Conclusion

The in vitro data currently available suggests that this compound has a potent and broad antifungal spectrum, often exceeding the in vitro activity of Ketoconazole against key fungal pathogens from the Candida and Aspergillus genera. The lower MIC values of this compound indicate that it may be effective at lower concentrations, a promising characteristic for a new antifungal agent. It is important to note that in vitro activity does not always directly correlate with clinical efficacy, and further in vivo and clinical studies are necessary to fully establish the therapeutic potential of this compound. This guide provides a foundational in vitro comparison to aid in the ongoing research and development of new antifungal therapies.

Embeconazole: A Comparative Analysis Against Fluconazole-Resistant Candida Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Embeconazole's potential activity against fluconazole-resistant Candida strains, contextualized with the performance of other established antifungal agents. Due to the limited publicly available data specifically detailing this compound's efficacy against fluconazole-resistant isolates, this guide utilizes its known intrinsic activity against Candida albicans as a benchmark for comparison. The data presented for comparator drugs, however, directly addresses their activity against documented fluconazole-resistant strains.

Executive Summary

The emergence of fluconazole resistance in Candida species presents a significant challenge in clinical practice. This compound, a member of the triazole class of antifungal agents, is structurally related to other azoles that have demonstrated efficacy against resistant fungal pathogens. This guide synthesizes available in vitro data for this compound and other key antifungals, outlines the standard experimental protocols for susceptibility testing, and illustrates the underlying molecular pathways of azole resistance.

Comparative In Vitro Activity of Antifungal Agents

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other antifungal agents against various Candida species. It is important to note the limited data for this compound against specifically fluconazole-resistant strains.

Table 1: MIC of this compound against Candida albicans

AntifungalCandida albicans MIC (µM)
This compound8[1]

Note: Data on fluconazole-resistant strains is not specified in the available literature.

Table 2: Comparative MICs of Other Azoles against Fluconazole-Susceptible and -Resistant Candida spp.

AntifungalCandida SpeciesFluconazole-Susceptible MIC (µg/mL)Fluconazole-Resistant MIC (µg/mL)
Itraconazole C. albicans, C. glabrata, C. krusei, C. tropicalis-More potent than amphotericin B[2]
Voriconazole C. albicans, C. glabrata, C. krusei-More potent than fluconazole and itraconazole[3]
Miconazole Various Candida spp.MIC90: 0.12MIC90: 0.5[4]

Table 3: Activity of Echinocandins against Fluconazole-Resistant Candida spp.

AntifungalCandida SpeciesFluconazole-Resistant MIC (µg/mL)
LY303366 (Anidulafungin precursor) C. albicans, C. glabrata, C. krusei, C. tropicalisMore potent than itraconazole and amphotericin B[2]

Experimental Protocols

The following methodologies are standard for determining the in vitro antifungal susceptibility of Candida species.

Broth Microdilution Method (CLSI M27-A3)

This is a standardized reference method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

  • Inoculum Preparation: Candida isolates are cultured on Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% for azoles) of growth compared to the drug-free control well.

Experimental Workflow for Antifungal Susceptibility Testing

G Experimental Workflow: Antifungal Susceptibility Testing cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Isolate Candida Strain B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate B->D C Serial Dilution of Antifungal Agents C->D E Incubate at 35°C for 24-48h D->E F Read MICs Visually or Spectrophotometrically E->F G Data Analysis and Comparison F->G

Caption: Workflow for determining antifungal MICs.

Signaling Pathways in Azole Resistance

Azole antifungals, including fluconazole and presumably this compound, function by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is crucial for ergosterol biosynthesis. Ergosterol is an essential component of the fungal cell membrane. Resistance to azoles in Candida can arise through several mechanisms.

Key Mechanisms of Azole Resistance
  • Target Site Modification: Mutations in the ERG11 gene can reduce the binding affinity of azole drugs to the lanosterol 14α-demethylase enzyme.

  • Overexpression of the Drug Target: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring higher concentrations of the drug to achieve inhibition.

  • Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily (e.g., Cdr1, Cdr2) and the major facilitator superfamily (MFS) (e.g., Mdr1), actively transport azole drugs out of the fungal cell.

G Signaling Pathways in Azole Resistance cluster_cell Candida Cell cluster_resistance Resistance Mechanisms Azole Azole Antifungal (e.g., this compound) Erg11 Lanosterol 14α-demethylase (ERG11) Azole->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Biosynthesis Membrane Cell Membrane Integrity Ergosterol->Membrane Efflux Efflux Pumps (CDR1, MDR1) Efflux->Azole Expels Drug Erg11_mut ERG11 Mutation Erg11_mut->Erg11 Alters Target Erg11_over ERG11 Overexpression Erg11_over->Erg11 Increases Target

Caption: Mechanisms of azole antifungal action and resistance.

Conclusion

While direct comparative data for this compound against fluconazole-resistant Candida strains is currently limited, its classification as a triazole antifungal suggests a mechanism of action similar to other drugs in its class. The provided MIC value for this compound against C. albicans indicates intrinsic antifungal activity. Further in vitro and in vivo studies are warranted to fully elucidate this compound's potential role in treating infections caused by fluconazole-resistant Candida. The experimental protocols and resistance pathways detailed in this guide provide a framework for such future investigations.

References

A Head-to-Head Showdown: Embeconazole vs. Clotrimazole for Dermatophytosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of topical antifungal agents for dermatophytosis, two imidazole derivatives, the established clotrimazole and the newer embeconazole, are prominent options for clinicians and researchers. This guide provides a comprehensive, data-driven comparison of their performance, drawing from head-to-head clinical and in vitro studies to inform research and development professionals.

Mechanism of Action: A Shared Pathway

Both this compound and clotrimazole belong to the azole class of antifungal agents. Their primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting its synthesis, both drugs disrupt the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[1]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Point of Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol This compound This compound This compound->Lanosterol_14a_demethylase Inhibit Clotrimazole Clotrimazole Clotrimazole->Lanosterol_14a_demethylase Inhibit

Figure 1: Mechanism of Action of Azole Antifungals.

Clinical Efficacy in Dermatophytosis

A key head-to-head, double-blind, randomized phase III clinical trial provides the most direct comparison of the clinical efficacy of 1% this compound cream versus 1% clotrimazole cream in patients with dermatophyte skin infections. The study involved the application of the creams twice daily for four consecutive weeks.

Efficacy Outcome (Dermatophytosis)This compound 1% CreamClotrimazole 1% CreamStatistical Significance
Effective Treatment at End of Therapy 61%46%Not specified
Overall Effective Treatment (6 weeks post-treatment) 72%61%Not Statistically Significant (P=0.15)
Relapse Rate 1%4%Not specified
Data sourced from a double-blind, randomized comparative trial.[2]

Another study also indicated that this compound demonstrated a significantly greater efficacy than clotrimazole in the treatment of dermatophytosis (P=0.011 in a subgroup analysis).[3]

In Vitro Activity Against Dermatophytes

A comparative in vitro study assessed the activity of this compound, clotrimazole, ketoconazole, and miconazole against 200 clinical isolates of dermatophytes. The minimum inhibitory concentrations (MICs) were determined using a microdilution method.

In Vitro PotencyThis compoundClotrimazole
Geometric Mean MIC (μg/ml) 0.110.22
MIC Range (μg/ml) 0.03 - 20.01 - ≥16
Data from an in vitro susceptibility study by Fernandez-Torres et al.[4]

This compound demonstrated a lower geometric mean MIC, suggesting greater in vitro potency against the tested dermatophyte strains compared to clotrimazole.[4]

Experimental Protocols

Clinical Trial Methodology for Dermatophytosis

The following outlines a typical experimental workflow for a clinical trial comparing topical antifungal agents in dermatophytosis, based on the referenced studies.

Patient_Screening Patient Screening (Clinical & Mycological Confirmation) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound 1% Cream) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Clotrimazole 1% Cream) Randomization->Treatment_Arm_B Treatment_Period Treatment Period (e.g., 4 weeks, twice daily application) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period End_of_Treatment_Assessment End of Treatment Assessment (Clinical & Mycological) Treatment_Period->End_of_Treatment_Assessment Follow_up_Period Follow-up Period (e.g., 6 weeks) End_of_Treatment_Assessment->Follow_up_Period Final_Assessment Final Assessment (Overall Efficacy & Relapse) Follow_up_Period->Final_Assessment

Figure 2: Workflow of a Dermatophytosis Clinical Trial.

Inclusion Criteria: Patients with a clinical diagnosis of tinea corporis or tinea cruris, confirmed by mycological examination (direct microscopy with KOH and culture).

Treatment Regimen: Application of the assigned topical cream (this compound 1% or clotrimazole 1%) to the affected and surrounding skin areas twice daily for a duration of four weeks.

Efficacy Assessments:

  • Clinical Assessment: Evaluation of signs and symptoms (e.g., erythema, scaling, pruritus) at baseline, at the end of treatment, and at the end of the follow-up period.

  • Mycological Assessment: Direct microscopic examination and culture of skin scrapings at the same time points to determine the presence or absence of the causative dermatophyte.

Outcome Measures:

  • Effective Treatment: Defined as the complete resolution of clinical signs and symptoms.

  • Mycological Cure: Negative results on both direct microscopy and culture.

  • Overall Efficacy: A composite measure of clinical and mycological outcomes at the final follow-up.

  • Relapse: Recurrence of clinical signs and symptoms and/or positive mycology in a patient who was previously considered cured.

In Vitro Susceptibility Testing (Microdilution Method)

The following protocol is based on the methodology described by Fernandez-Torres et al. for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against dermatophytes.[4]

  • Isolate Preparation: Dermatophyte strains are cultured on an appropriate medium (e.g., potato dextrose agar) to induce sporulation. Conidia are harvested and suspended in sterile saline.

  • Inoculum Standardization: The conidial suspension is adjusted to a final concentration of approximately 10^4 CFU/ml in RPMI 1640 medium.

  • Antifungal Agent Dilution: The antifungal agents (this compound and clotrimazole) are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted antifungal agent is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at 28°C for 7 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits visible fungal growth (100% inhibition).[4]

Summary and Conclusion

Both this compound and clotrimazole are effective topical treatments for dermatophytosis, operating through the same mechanism of action. Head-to-head clinical trial data suggests that this compound may offer a higher rate of effective treatment at the end of the therapy period, although the overall efficacy at a later follow-up point was not statistically different from clotrimazole.[2] In vitro data indicates that this compound has greater potency against a broad range of dermatophytes.[4] These findings suggest that this compound is a valuable alternative in the topical treatment of dermatophytosis, with evidence pointing towards potentially improved clinical and mycological outcomes. Further large-scale comparative studies would be beneficial to solidify these observations.

References

A Comparative Analysis of the Toxicity Profiles of Systemic Azole Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

This guide synthesizes available experimental data to objectively compare the performance of these established systemic azole antifungals with a focus on their toxicity. The information is presented to facilitate informed decision-making in research and development.

Executive Summary of Toxicity Profiles

Systemic azole antifungals are indispensable in the management of invasive fungal infections. Their primary mechanism of action involves the inhibition of fungal cytochrome P450 (CYP) enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] However, their interaction with human CYP enzymes is a major contributor to their toxicity and drug-drug interactions.[2] The toxicity profiles of these agents vary significantly, with hepatotoxicity being a class-wide concern.[3] Cardiotoxicity and central nervous system (CNS) effects are more specific to certain agents.

Quantitative Toxicity Data

The following tables summarize key quantitative data related to the toxicity of systemic azoles.

Table 1: In Vitro Inhibition of Human Cytochrome P450 3A4 (CYP3A4)

Azole AntifungalIC50 (nM)Experimental SystemReference
Ketoconazole~20 - 54Human Liver Microsomes (HLM)[4][5]
Itraconazole~16 - 26Human Liver Microsomes (HLM)[4]
Fluconazole>10,000Recombinant Human CYP3A4[6]
Voriconazole~130Human Liver Microsomes (HLM)[7]
Posaconazole~2,000 - 8,000Recombinant Human CYP3A4[6]

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates a more potent inhibition.

Table 2: In Vitro Toxicity against Human Granulocyte-Macrophage Colony-Forming Units (cfu-gm)

Azole AntifungalIC50 (mg/L)Reference
Ketoconazole6.27[6]
Itraconazole0.553[6]
Fluconazole>100[6]
VoriconazoleNot Reported
PosaconazoleNot Reported

IC50: Half-maximal inhibitory concentration. Represents the concentration of the drug that inhibits 50% of colony formation.

Table 3: Overview of Clinically Relevant Toxicities

Azole AntifungalPrimary ToxicitiesKey Considerations
Ketoconazole High potential for hepatotoxicity, potent CYP3A4 inhibitor leading to numerous drug interactions, endocrine effects (e.g., gynecomastia).[2][8]Use is now limited due to its toxicity profile.[8]
Itraconazole Hepatotoxicity, potential for negative inotropic effects (cardiotoxicity), potent CYP3A4 inhibitor.[3][9]Contraindicated in patients with evidence of ventricular dysfunction.[9]
Fluconazole Generally well-tolerated, lower potential for hepatotoxicity and fewer drug interactions compared to older azoles.[2][3]Can still cause liver injury, especially with long-term use.[8]
Voriconazole Hepatotoxicity, visual disturbances and other CNS effects, phototoxicity.[3]Genetic polymorphisms in CYP2C19 can significantly affect its metabolism and toxicity.
Posaconazole Generally well-tolerated, hepatotoxicity is a potential concern.[3]Absorption can be variable and is affected by food intake.

Signaling Pathways in Azole-Induced Toxicity

Azole antifungal agents can induce cellular toxicity through multiple signaling pathways, with oxidative stress and mitochondrial dysfunction being central mechanisms. The diagram below illustrates a key pathway implicated in azole-induced apoptosis.

Azole_Toxicity_Pathway cluster_mito Mitochondrial (Intrinsic) Apoptosis Pathway cluster_autophagy Autophagy Pathway Azole Systemic Azole Antifungal ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) Azole->ROS Induces PI3K_Akt PI3K/Akt Pathway Inhibition Azole->PI3K_Akt Inhibits Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Damages p53 p53 Activation Mitochondria->p53 Activates Bax Bax (pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis mTOR mTOR Inhibition PI3K_Akt->mTOR Autophagy Autophagy mTOR->Autophagy Regulates

Caption: Azole-induced apoptosis and autophagy signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cytochrome P450 Inhibition Assay (IC50 Determination)

This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of azole antifungals on human CYP3A4 activity using human liver microsomes (HLM).

Workflow:

CYP450_Inhibition_Workflow Start Start: Prepare Reagents Incubation Incubate Azole with HLM and CYP3A4 Substrate (e.g., Midazolam) Start->Incubation Quench Quench Reaction Incubation->Quench Analysis Analyze Metabolite Formation (e.g., 1'-hydroxymidazolam) by LC-MS/MS Quench->Analysis Calculation Calculate % Inhibition and Determine IC50 Value Analysis->Calculation End End Calculation->End

Caption: Workflow for CYP450 inhibition assay.

Materials:

  • Human Liver Microsomes (HLM)

  • Azole antifungal test compounds

  • CYP3A4 substrate (e.g., Midazolam)

  • NADPH regenerating system

  • Incubation buffer (e.g., phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • A series of concentrations of the azole test compound are prepared.

  • The isoform-specific substrate (e.g., midazolam for CYP3A4) is incubated with human liver microsomes and the various concentrations of the test compound.[10]

  • The reaction is initiated by the addition of an NADPH regenerating system.

  • After a specified incubation period at 37°C, the reaction is terminated by adding a quenching solution.[10]

  • The formation of the metabolite (e.g., 1'-hydroxymidazolam) is monitored by LC-MS/MS at each test compound concentration.[10]

  • The reduction in metabolite formation compared to a vehicle control is used to calculate the percentage of inhibition.

  • The IC50 value, which is the concentration of the test compound that produces 50% inhibition, is then determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response curve.[10]

In Vitro Cardiotoxicity Assessment using the Langendorff Isolated Perfused Heart Model

This protocol describes the use of the Langendorff apparatus to assess the direct effects of azole antifungals on cardiac function.

Workflow:

Langendorff_Workflow Start Start: Isolate Heart from an Anesthetized Rodent Mount Mount Heart on Langendorff Apparatus via Aortic Cannulation Start->Mount Perfuse Retrograde Perfusion with Oxygenated Krebs-Henseleit Buffer Mount->Perfuse Stabilize Stabilization Period Perfuse->Stabilize Administer Administer Azole Antifungal into the Perfusate Stabilize->Administer Record Continuously Record Cardiac Parameters (e.g., LVDP, Heart Rate) Administer->Record Analyze Analyze Data to Assess Changes in Cardiac Function Record->Analyze End End Analyze->End Hepatotoxicity_Workflow Start Start: Culture HepG2 Cells Seed Seed HepG2 Cells in Microtiter Plates Start->Seed Treat Treat Cells with Various Concentrations of Azole Antifungal Seed->Treat Incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) Treat->Incubate Assess Assess Cell Viability and Toxicity (e.g., MTT assay, LDH release) Incubate->Assess Analyze Analyze Data to Determine Cytotoxic Effects Assess->Analyze End End Analyze->End

References

Synergistic Antifungal Effects: A Comparative Guide to Azole-Echinocandin Combinations Against Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasive aspergillosis, primarily caused by Aspergillus fumigatus, poses a significant threat to immunocompromised individuals, with high associated morbidity and mortality. The emergence of antifungal resistance further complicates treatment, making combination therapy an increasingly critical area of investigation. This guide explores the synergistic effects of combining two major antifungal classes, azoles and echinocandins, against Aspergillus species.

It is important to note that a comprehensive search of publicly available scientific literature did not yield specific studies on the synergistic effects of embeconazole with echinocandins against Aspergillus. Therefore, this guide will focus on well-documented combinations of other clinically relevant azoles—voriconazole, posaconazole, and isavuconazole—with echinocandins. The data and methodologies presented herein can serve as a valuable reference for future research, including potential investigations into this compound.

Mechanisms of Action and Rationale for Synergy

Azoles and echinocandins target distinct, essential components of the fungal cell, providing a strong basis for synergistic interaction.

  • Azoles (e.g., voriconazole, posaconazole) inhibit the enzyme lanosterol 14-α-demethylase (encoded by the cyp51A gene), a key step in the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function.

  • Echinocandins (e.g., caspofungin, micafungin, anidulafungin) non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex (encoded by the FKS genes). This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. Inhibition of this process leads to a weakened cell wall, osmotic instability, and cell lysis.

The combined assault on both the cell membrane and the cell wall is believed to result in a synergistic or additive antifungal effect, potentially overcoming resistance to single agents and improving therapeutic outcomes.[1][2]

G cluster_Cell Aspergillus Cell cluster_Membrane Cell Membrane cluster_Wall Cell Wall Ergosterol_Biosynthesis Ergosterol Biosynthesis Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Synthesis Membrane_Integrity Membrane Integrity Disrupted Ergosterol->Membrane_Integrity Maintains Glucan_Synthase β-(1,3)-D-glucan Synthase (Fks1p) Glucan β-(1,3)-D-glucan Glucan_Synthase->Glucan Synthesis Wall_Integrity Cell Wall Weakened Glucan->Wall_Integrity Maintains Azoles Azoles (e.g., Voriconazole) Azoles->Ergosterol_Biosynthesis Inhibits Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->Glucan_Synthase Inhibits G cluster_workflow Synergy Testing Workflow A Prepare Aspergillus Inoculum C Create Checkerboard in 96-Well Plate A->C B Prepare Serial Dilutions of Azole and Echinocandin B->C D Inoculate Plate C->D E Incubate (37°C, 48h) D->E F Read MICs Visually or Spectrophotometrically E->F G Calculate FICI (Fractional Inhibitory Concentration Index) F->G H Determine Interaction (Synergy, Indifference, Antagonism) G->H G Azole Azole Membrane_Stress Cell Membrane Stress (Ergosterol Depletion) Azole->Membrane_Stress Echinocandin Echinocandin Wall_Stress Cell Wall Stress (Glucan Deficiency) Echinocandin->Wall_Stress HOG_Pathway High-Osmolarity Glycerol (HOG) Pathway Membrane_Stress->HOG_Pathway Ca_Signaling Calcium Signaling (Calcineurin Pathway) Membrane_Stress->Ca_Signaling CWI_Pathway Cell Wall Integrity (CWI) Pathway Activation Wall_Stress->CWI_Pathway Wall_Stress->Ca_Signaling Compensatory_Response Compensatory Response (e.g., Increased Chitin Synthesis) CWI_Pathway->Compensatory_Response HOG_Pathway->Compensatory_Response Ca_Signaling->Compensatory_Response Apoptosis Cell Death (Apoptosis) Compensatory_Response->Apoptosis Insufficient Response

References

Embeconazole's Potency Against Emerging Fungal Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of rising antifungal resistance, the evaluation of new therapeutic agents is critical. This guide provides a comparative analysis of the in vitro potency of Embeconazole, a novel imidazole derivative, against a range of fungal pathogens, with a focus on those emerging as significant clinical threats. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole antifungals, targets the fungal cell membrane's integrity by disrupting the ergosterol biosynthesis pathway. It specifically inhibits the enzyme lanosterol 14α-demethylase, which is a fungal cytochrome P450 enzyme (CYP51A1).[1] This inhibition blocks the conversion of lanosterol to 14-demethyllanosterol, a crucial precursor for ergosterol. The resulting depletion of ergosterol and accumulation of toxic sterol intermediates alters the fungal membrane's fluidity and function, leading to the inhibition of fungal growth (fungistatic effect) or, at higher concentrations, fungal cell death (fungicidal effect).[1]

acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase (CYP51A1) lanosterol->enzyme precursor 14-demethyllanosterol enzyme->precursor ergosterol Ergosterol precursor->ergosterol ...multiple steps membrane Fungal Cell Membrane (Integrity & Function) ergosterol->membrane This compound This compound This compound->inhibition inhibition->enzyme

Mechanism of action of this compound.

Comparative In Vitro Potency of this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound (Eberconazole) in comparison to other antifungal agents. MIC values represent the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.

Table 1: this compound (Eberconazole) vs. Other Azoles against Common Yeasts

Organism (No. of Isolates)Antifungal AgentMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Geometric Mean MIC (μg/mL)
Candida albicans (40) Eberconazole0.03-0.50.120.250.11
Clotrimazole0.03-10.120.50.15
Ketoconazole0.03-40.1210.21
Candida glabrata (20) Eberconazole0.06-10.2510.28
Clotrimazole0.06-20.520.5
Ketoconazole0.06-162162.26
Candida krusei (10) Eberconazole0.12-10.2510.35
Clotrimazole0.12-20.520.6
Ketoconazole0.25-162162.82
Candida tropicalis (15) Eberconazole0.03-0.250.060.250.07
Clotrimazole0.03-0.50.120.50.13
Ketoconazole0.03-10.1210.19
Cryptococcus neoformans (34) Eberconazole0.03-0.50.120.250.1
Clotrimazole0.03-10.250.50.19
Ketoconazole0.03-20.2510.27

Data sourced from a study comparing the in vitro susceptibilities of clinical yeast isolates.[2]

Based on this data, eberconazole demonstrated MICs equal to or lower than clotrimazole and ketoconazole against the tested yeasts, with a notable potency against Candida krusei and Candida glabrata, species known for their resistance to some triazoles.[2]

Activity Against Emerging Fungal Pathogens

Comprehensive data on the in vitro activity of this compound against many of the most critical emerging fungal pathogens, such as Candida auris and resistant molds, is not yet widely available in published literature. To provide a relevant comparative context for researchers, the following table summarizes the activity of other advanced azole antifungals against these challenging pathogens.

Table 2: In Vitro Activity of Comparator Azoles against Key Emerging Fungal Pathogens

OrganismAntifungal AgentMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Candida auris Ravuconazole0.03-0.250.060.125
Voriconazole0.015-10.060.25
Isavuconazole0.008-0.250.030.125
Aspergillus fumigatus Voriconazole≤0.06-20.250.5
Itraconazole≤0.06- >80.251
Fusarium solani Voriconazole2 - >16816
Amphotericin B1 - >16416
Scedosporium apiospermum Voriconazole0.12-20.51
Itraconazole0.25- >82>8

Disclaimer: This table presents data for other azole antifungals and is intended for comparative context only. Specific activity of this compound against these pathogens requires dedicated investigation.

Experimental Protocols

The in vitro susceptibility data presented is typically generated using standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI), primarily documents M27 for yeasts and M38 for filamentous fungi.

Protocol: Broth Microdilution Antifungal Susceptibility Testing of Yeasts (CLSI M27)

This method is a standardized procedure for determining the MICs of antifungal agents against yeasts that cause invasive infections, such as Candida spp. and Cryptococcus neoformans.[3][4]

  • Preparation of Antifungal Agents : Antifungal agents are solubilized in a suitable solvent (e.g., DMSO) to create stock solutions. Serial twofold dilutions are then prepared in RPMI-1640 medium.

  • Inoculum Preparation : Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar. The colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation of Microdilution Plates : 96-well microdilution plates containing the serially diluted antifungal agents are inoculated with the prepared yeast suspension.

  • Incubation : The plates are incubated at 35°C for 24 to 48 hours.

  • Reading of Results : The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the control well (drug-free medium).

Protocol: Broth Microdilution Antifungal Susceptibility Testing of Filamentous Fungi (CLSI M38)

This standard provides a method for testing the susceptibility of molds like Aspergillus spp., Fusarium spp., and Scedosporium spp.[1][5][6]

  • Preparation of Antifungal Agents : Similar to the yeast protocol, stock solutions are prepared and serially diluted in RPMI-1640 medium.

  • Inoculum Preparation : Fungal colonies are grown on potato dextrose agar for 7 days to encourage conidia formation. Conidia are then harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 20). The resulting suspension is adjusted spectrophotometrically to a specific optical density, which corresponds to a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Inoculation and Incubation : Microdilution plates are inoculated and incubated at 35°C for 48 to 72 hours.

  • Reading of Results : For azoles, the MIC is defined as the lowest drug concentration that shows 100% inhibition of growth.

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_drug Prepare antifungal dilutions in plate inoculate Inoculate plate with fungal suspension prep_drug->inoculate prep_inoculum Prepare fungal inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C (24-72 hours) inoculate->incubate read_mic Visually read plates for growth inhibition incubate->read_mic determine_mic Determine MIC value (μg/mL) read_mic->determine_mic

Workflow for CLSI broth microdilution testing.

Conclusion

The available in vitro data suggests that this compound is a potent antifungal agent against common pathogenic yeasts, including some species with intrinsic or acquired resistance to older azoles. Its efficacy is comparable or superior to that of established topical azoles like clotrimazole and ketoconazole against these organisms.

However, a significant data gap exists regarding its potency against many of the most pressing emerging fungal threats, including Candida auris and multidrug-resistant molds such as Aspergillus, Fusarium, and Scedosporium species. Further research and standardized testing are imperative to fully characterize this compound's spectrum of activity and to determine its potential role in the clinical management of infections caused by these difficult-to-treat pathogens. The standardized protocols outlined in this guide provide a framework for conducting such vital comparative studies.

References

A Comparative Analysis of Cross-Resistance Between Embeconazole and Other Triazole Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance poses a significant challenge to the effective treatment of invasive fungal infections. Triazoles, a cornerstone of antifungal therapy, are increasingly compromised by the development of resistance, often leading to cross-resistance across the entire class. This guide provides a comparative overview of cross-resistance patterns among commonly used triazole antifungals and introduces Embeconazole, an imidazole derivative, in the context of its potential activity against triazole-resistant strains. The information is based on available experimental data, with a focus on the underlying molecular mechanisms.

Cross-Resistance Among Triazole Antifungals

Triazole antifungals exert their effect by inhibiting the fungal enzyme lanosterol 14α-demethylase, encoded by the CYP51 gene (also known as ERG11 in yeasts), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Resistance to one triazole often confers resistance to others due to shared mechanisms of action and resistance.

The most extensively studied mechanisms of triazole resistance, particularly in Aspergillus fumigatus, involve modifications to the target enzyme. Specific mutations in the cyp51A gene can alter the binding affinity of triazoles, leading to reduced susceptibility. Furthermore, overexpression of the cyp51A gene, often driven by tandem repeat sequences in the promoter region, can also result in pan-azole resistance.

Key Mechanisms of Triazole Cross-Resistance in Aspergillus fumigatus
Resistance MechanismAssociated Triazole Resistance ProfileDescription
TR34/L98H Pan-azole resistance (high MICs to itraconazole, voriconazole, posaconazole)A 34-base pair tandem repeat in the promoter region of the cyp51A gene leading to its overexpression, combined with a point mutation at codon 98. This is a common mechanism of resistance found in both clinical and environmental isolates.
TR46/Y121F/T289A Pan-azole resistanceA 46-base pair tandem repeat in the cyp51A promoter region, coupled with point mutations at codons 121 and 289.
G54 substitutions Resistance to itraconazole and posaconazolePoint mutations at codon 54 of the cyp51A gene.
M220 substitutions Resistance to itraconazole with variable susceptibility to other triazolesPoint mutations at codon 220 of the cyp51A gene.
G138C Pan-azole resistanceA point mutation at codon 138 of the cyp51A gene.
Signaling Pathway of Triazole Action and Resistance

The following diagram illustrates the mechanism of action of triazole antifungals and the key resistance pathways in fungi.

Triazole_Mechanism_of_Action_and_Resistance cluster_fungal_cell Fungal Cell cluster_resistance Resistance Mechanisms Triazoles Triazole Antifungals (e.g., Voriconazole, Itraconazole) CYP51A Lanosterol 14α-demethylase (CYP51A/Erg11) Triazoles->CYP51A Inhibition Ergosterol Ergosterol CYP51A->Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->CYP51A Substrate CellMembrane Fungal Cell Membrane (Impaired integrity) Ergosterol->CellMembrane Component of CYP51A_mutation cyp51A Gene Mutation (e.g., L98H, G54R) CYP51A_mutation->CYP51A Alters target enzyme Promoter_mutation Promoter Tandem Repeat (e.g., TR34, TR46) Promoter_mutation->CYP51A Increases expression Efflux_pumps Efflux Pump Overexpression Efflux_pumps->Triazoles Reduces intracellular drug concentration

Caption: Mechanism of triazole action and resistance.

This compound: An Imidazole Antifungal

This compound is a broad-spectrum imidazole antifungal agent.[2] Similar to triazoles, its mechanism of action involves the inhibition of lanosterol 14α-demethylase, thereby disrupting ergosterol synthesis.[1] While structurally different from triazoles, the shared target enzyme raises questions about the potential for cross-resistance.

This compound and Triazole-Resistant Fungi

Direct comparative studies on cross-resistance between this compound and other triazole antifungals are limited in the currently available literature. However, some in vitro studies have suggested that this compound may retain activity against certain triazole-resistant yeast species. Specifically, it has been reported to be effective against most triazole-resistant yeasts such as Candida krusei and Candida glabrata, as well as fluconazole-resistant Candida albicans.

The lack of comprehensive data prevents the creation of a detailed comparative table for this compound's activity against fungal isolates with specific, well-characterized triazole resistance mechanisms. Such studies would be invaluable to determine its potential role in treating infections caused by triazole-resistant fungi.

Experimental Protocols

Standardized methodologies are crucial for the assessment of antifungal susceptibility and the investigation of resistance mechanisms. Below are outlines of key experimental protocols.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.

Broth_Microdilution_Workflow A Prepare fungal inoculum (standardized concentration) C Inoculate wells with fungal suspension A->C B Serially dilute antifungal agent in microtiter plate wells B->C D Incubate at a controlled temperature and duration C->D E Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) D->E

Caption: Broth microdilution workflow for MIC determination.

Protocol:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then used to prepare a suspension in sterile saline, which is adjusted to a standard turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution: A serial two-fold dilution of the antifungal agent is prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (without the drug) and a sterility control well (without inoculum) are included.

  • Incubation: The microtiter plate is incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that completely inhibits visible growth of the organism.

Identification of cyp51A Gene Mutations

This protocol outlines the steps for sequencing the cyp51A gene to identify mutations associated with triazole resistance.

cyp51A_Sequencing_Workflow A Genomic DNA extraction from fungal isolate B PCR amplification of the cyp51A gene and its promoter A->B C Purification of PCR products B->C D Sanger sequencing of the purified DNA C->D E Sequence alignment and analysis to identify mutations D->E

Caption: Workflow for identifying cyp51A gene mutations.

Protocol:

  • DNA Extraction: Genomic DNA is extracted from the fungal isolate using a commercial kit or standard protocols.

  • PCR Amplification: The entire coding sequence of the cyp51A gene and its promoter region are amplified using specific primers.

  • PCR Product Purification: The amplified DNA fragments are purified to remove primers and other reaction components.

  • Sequencing: The purified PCR products are sequenced using the Sanger sequencing method.

  • Sequence Analysis: The obtained sequences are compared to the wild-type cyp51A sequence of a susceptible reference strain to identify any nucleotide changes that result in amino acid substitutions or changes in the promoter region.

Conclusion

Cross-resistance among triazole antifungals is a well-documented phenomenon, primarily driven by mutations in the cyp51A gene. While this compound, an imidazole, shares the same molecular target as triazoles, there is a notable lack of comprehensive studies evaluating its efficacy against a broad range of triazole-resistant fungal isolates. The preliminary in vitro data suggesting activity against some triazole-resistant yeasts are encouraging, but further research is imperative to delineate the cross-resistance profile of this compound and to establish its potential clinical utility in an era of increasing antifungal resistance. Researchers are encouraged to conduct head-to-head comparative studies using standardized methodologies to fill this critical knowledge gap.

References

Safety Operating Guide

Navigating the Disposal of Embeconazole: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

At the forefront of this process is the adherence to regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). All disposal procedures must comply with the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous and non-hazardous solid waste.[1][2][3][4][5][6]

Core Principles of Embeconazole Disposal

Given the absence of explicit disposal directives, the initial step involves a thorough risk assessment to determine if the waste should be classified as hazardous. While the available Safety Data Sheet (SDS) for this compound does not specify disposal methods, it indicates that it is a "Pharmaceutical related compound of unknown potency."[7] In such cases, it is prudent to handle the compound with caution and manage its waste through a licensed hazardous waste disposal company.

Procedural Steps for Disposal

  • Segregation and Collection:

    • Isolate all this compound waste, including pure compounds, contaminated lab consumables (e.g., gloves, pipettes, vials), and solutions.[2]

    • Use designated, clearly labeled, and leak-proof containers that are chemically compatible with the waste.[5]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Ensure waste containers are kept securely closed when not in use.[5]

    • Store containers in a well-ventilated, designated area away from incompatible materials.[7]

    • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

  • Engaging a Licensed Waste Disposal Vendor:

    • All pharmaceutical waste from research laboratories must be disposed of through a licensed and reputable waste management company.[1][2][5]

    • Provide the vendor with all available safety information for this compound, including the SDS.

    • Ensure the vendor provides a complete chain-of-custody documentation for auditing and compliance purposes.[2]

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, before attempting to clean the spill.[7]

    • Absorb the spilled material with an inert absorbent, such as vermiculite or sand.

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with soap and water.[7]

Personal Protective Equipment (PPE) and Handling

When handling this compound, it is crucial to use appropriate PPE to minimize exposure risks.

PPE ComponentSpecification
Eye Protection Tightly fitting safety goggles with side-shields.[7]
Hand Protection Chemically resistant gloves.
Body Protection Lab coat or impervious clothing.[7]
Respiratory Use in a laboratory fume hood or other local exhaust ventilation.[7]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

EmbeconazoleDisposalWorkflow This compound Disposal Workflow start This compound Waste Generated assess Assess Waste Characteristics (Consult SDS and EHS) start->assess segregate Segregate into Designated Waste Containers assess->segregate label_container Label Container Clearly 'this compound Waste' segregate->label_container store Store in Secure, Designated Area label_container->store contact_vendor Contact Licensed Hazardous Waste Vendor store->contact_vendor prepare_shipment Prepare for Shipment (Follow Vendor & DOT Guidelines) contact_vendor->prepare_shipment disposal Final Disposal by Vendor (Incineration Preferred) prepare_shipment->disposal

References

Essential Safety and Operational Guide for Handling Embeconazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the antifungal agent Embeconazole, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.
Eye Protection Safety glasses or gogglesShould be worn at all times to protect from splashes or airborne particles.
Body Protection Laboratory coat or gownA disposable gown made of low-permeability fabric is preferred.
Respiratory Protection NIOSH-approved respiratorA fit-tested N95 or higher respirator should be used when there is a potential for aerosol generation.

Operational Plan: Handling this compound in a Laboratory Setting

Adherence to a strict operational plan is necessary to ensure the safe handling of this compound during research and development activities.

1. Preparation:

  • Ensure all necessary PPE is available and in good condition.

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Have a designated and clearly labeled area for this compound handling.

  • Ensure easy access to an emergency eyewash station and safety shower.

2. Handling Procedure:

  • Wear all required PPE before handling the compound.

  • Avoid direct contact with skin, eyes, and clothing.[2][3]

  • Avoid the formation of dust and aerosols.[2][3][4]

  • Do not eat, drink, or smoke in the designated handling area.[3][4]

  • After handling, wash hands thoroughly with soap and water.[4]

3. Storage:

  • Store this compound in a tightly closed container in a dry and well-ventilated place.[1][2]

  • The storage area should be secure and accessible only to authorized personnel.[2][4]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don PPE prep2 Prepare Well-Ventilated Workspace prep1->prep2 prep3 Verify Emergency Equipment Access prep2->prep3 handle1 Handle this compound prep3->handle1 handle2 Avoid Dust and Aerosol Formation handle1->handle2 handle3 No Eating, Drinking, or Smoking handle2->handle3 post1 Store in a Tightly Closed Container handle3->post1 post2 Clean Work Area post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands Thoroughly post3->post4 G cluster_exposure Exposure Event cluster_spill Spill Event cluster_actions Immediate Actions exposure Accidental Exposure skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with Soap and Water skin->wash_skin flush_eyes Flush Eyes for 15 min eye->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air medical_attention Seek Medical Attention ingestion->medical_attention spill Spill Occurs evacuate Evacuate Area spill->evacuate contain Contain Spill evacuate->contain cleanup Clean and Decontaminate contain->cleanup cleanup->medical_attention If necessary wash_skin->medical_attention flush_eyes->medical_attention fresh_air->medical_attention

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.